4-(4-Fluorophenyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-(4-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9FN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14) |
InChI Key |
OHVLULJAKHTIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)N)F |
Origin of Product |
United States |
Foundational & Exploratory
2-Amino-4-(4-fluorophenyl)pyridine: A Privileged Scaffold in Kinase Inhibitor Design
The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-amino-4-(4-fluorophenyl)pyridine , a privileged scaffold in drug discovery.
CAS Number: 1159815-36-7 Molecular Formula: C₁₁H₉FN₂ Molecular Weight: 188.20 g/mol IUPAC Name: 4-(4-fluorophenyl)pyridin-2-amine
Introduction & Significance
2-Amino-4-(4-fluorophenyl)pyridine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific scaffold is extensively utilized in the design of ATP-competitive kinase inhibitors (Type I and Type II).
The molecule features a central pyridine ring substituted with an amino group at the C2 position and a 4-fluorophenyl moiety at the C4 position. This arrangement is not arbitrary; it is evolutionarily selected in drug design to mimic the adenine ring of ATP, allowing the 2-amino-pyridine motif to form critical hydrogen bonds with the "hinge region" of kinase enzymes.
Core Applications
-
Kinase Inhibition: Targeting p38 MAPK, VEGFR, and FLT3 pathways.
-
Fragment-Based Drug Design (FBDD): Serves as a high-efficiency starting fragment with a ligand efficiency (LE) often >0.3.
-
Metabolic Stability: The fluorine substitution blocks metabolic oxidation at the para-position of the phenyl ring, extending the half-life (
) of the compound.
Structural & Electronic Analysis
The efficacy of 2-amino-4-(4-fluorophenyl)pyridine stems from its precise electronic and steric profile.
Pharmacophore Mapping
-
Hinge Binder (Donor/Acceptor): The 2-aminopyridine system functions as a bidentate hydrogen bond motif. The pyridine nitrogen accepts a proton from the backbone amide (e.g., Met, Glu residues), while the exocyclic amino group donates a proton to the backbone carbonyl.
-
Hydrophobic Core: The 4-fluorophenyl group is positioned to occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "gatekeeper" region).
-
Fluorine Effect:
-
Electronic: Fluorine is highly electronegative (
), withdrawing electron density via induction ( -effect) while donating via resonance ( -effect). This lowers the of the pyridine nitrogen slightly compared to the non-fluorinated analog, modulating solubility and binding affinity. -
Metabolic: The C-F bond (approx. 116 kcal/mol) is metabolically inert, preventing hydroxylation by Cytochrome P450 enzymes at the most reactive phenyl position.
-
Visualization: Pharmacophore Interactions
The following diagram illustrates the interaction logic between the scaffold and a generic kinase binding pocket.
Caption: Pharmacophore mapping of 2-amino-4-(4-fluorophenyl)pyridine showing critical binding interactions and metabolic protection.
Synthesis Protocol
The most robust method for synthesizing 2-amino-4-(4-fluorophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high yields, functional group tolerance, and scalability.
Reaction Scheme
Reactants: 2-Amino-4-chloropyridine (or 4-bromo analog) + 4-Fluorophenylboronic acid. Catalyst: Palladium(II) [e.g., Pd(dppf)Cl₂].[1][2][3][4] Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄).
Step-by-Step Methodology
Reagents:
-
2-Amino-4-chloropyridine (1.0 equiv)
-
4-Fluorophenylboronic acid (1.2 equiv)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[5]
Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the 2-amino-4-chloropyridine, 4-fluorophenylboronic acid, and Pd catalyst.
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (
) or Argon (Ar) three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation). -
Solvation: Add degassed 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe under inert flow.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[2][5]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–50% EtOAc in Hexanes) to yield the product as an off-white solid.
Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical data is expected.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | Doublet (J ~5-6 Hz) | Pyridine H6 (adjacent to N) | |
| Multiplet (2H) | Phenyl H2'/H6' (ortho to pyridine) | ||
| Multiplet (2H) | Phenyl H3'/H5' (ortho to Fluorine) | ||
| Singlet/Doublet | Pyridine H3 (between NH2 and Aryl) | ||
| Broad Singlet (2H) | Amino group ( | ||
| ¹⁹F NMR | Singlet | Fluorine attached to phenyl ring | |
| LC-MS | 189.1 | Protonated molecular ion | |
| IR | 3300-3400 | N-H stretching (primary amine) | |
| 1200-1250 | C-F stretching |
Safety & Handling
While 2-aminopyridines are generally less toxic than their 4-aminopyridine counterparts (which are potent potassium channel blockers), they must be handled with care.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
GHS Signal Word: Warning.[6]
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
References
-
Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
-
BenchChem Application Notes. "Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids." Link
-
-
Medicinal Chemistry of Kinase Inhibitors
-
Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link
-
-
Synthesis of 2-Arylpyridines
-
Chemical Identity
-
National Institutes of Health (NIH) PubChem. "4-(4-fluorophenyl)pyridin-2-amine (CAS 1159815-36-7)." Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (ACETYLMETHYLENE)TRIPHENYLPHOSPHORANE | 1439-36-7 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-(4-Fluorophenyl)pyridin-2-amine in DMSO vs. Methanol
Abstract
In the landscape of drug discovery and development, understanding the solubility of a compound is a cornerstone of its progression from a laboratory curiosity to a clinical candidate. This guide provides a detailed technical analysis of the solubility of 4-(4-Fluorophenyl)pyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of extensive published quantitative data, this document synthesizes foundational chemical principles to predict and explain the differential solubility of this compound. Furthermore, it offers a robust, step-by-step experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the solubility characteristics of this and structurally related compounds.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a potential drug molecule from initial synthesis to therapeutic application is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. Before a compound's biological activity can be meaningfully assessed, it must first be dissolved in a suitable solvent system. This initial step is critical for a wide range of in vitro and in vivo assays, including high-throughput screening, ADME (absorption, distribution, metabolism, and excretion) studies, and formulation development.
The choice of solvent is therefore a pivotal decision in early-stage drug discovery. Dimethyl sulfoxide (DMSO) is often hailed as a "universal solvent" for its ability to dissolve a wide array of both polar and nonpolar compounds.[1] Methanol, a polar protic solvent, is also frequently employed due to its solvating properties and miscibility with water.[2] Understanding the interplay between the physicochemical properties of a solute, such as 4-(4-Fluorophenyl)pyridin-2-amine, and these solvents is paramount for accurate and reproducible experimental outcomes.
Physicochemical Properties of the Key Components
A predictive understanding of solubility begins with a thorough examination of the molecular characteristics of the solute and the solvents.
4-(4-Fluorophenyl)pyridin-2-amine: A Structural Analysis
4-(4-Fluorophenyl)pyridin-2-amine is a molecule possessing a combination of polar and nonpolar features which dictate its solubility behavior.
-
Pyridine Ring: The pyridine ring is a weakly basic, aromatic heterocycle. The nitrogen atom in the ring is sp2 hybridized and has a lone pair of electrons that can act as a hydrogen bond acceptor.[3]
-
Amino Group (-NH2): The primary amine group attached to the pyridine ring is a key functional group that can both donate and accept hydrogen bonds.[4] This significantly influences its interaction with protic solvents.
-
4-Fluorophenyl Group: The fluorophenyl group is largely nonpolar and contributes to the molecule's hydrophobicity. The fluorine atom is highly electronegative, which can influence the electronic distribution of the phenyl ring but does not significantly participate in hydrogen bonding.
The presence of both hydrogen bond donors and acceptors, combined with a significant nonpolar surface area, suggests that the solubility of 4-(4-Fluorophenyl)pyridin-2-amine will be highly dependent on the nature of the solvent.
The Solvents: DMSO and Methanol
The distinct properties of DMSO and methanol lead to different solvation mechanisms.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |
| Molar Mass | 78.13 g/mol | 32.04 g/mol |
| Boiling Point | 189 °C[5] | 64.7 °C[2] |
| Density | 1.100 g/mL | 0.792 g/mL |
| Dielectric Constant | 47.2 | 32.7 |
| Solvent Type | Polar Aprotic[6] | Polar Protic[7] |
| Hydrogen Bonding | Acceptor only[8] | Donor and Acceptor[2] |
Table 1: Comparative Physicochemical Properties of DMSO and Methanol
Predicting Solubility: A Mechanistic Rationale
Based on the principle of "like dissolves like," we can predict the relative solubility of 4-(4-Fluorophenyl)pyridin-2-amine in DMSO and methanol.
Solubility in Methanol
Methanol, as a polar protic solvent, can engage in multiple types of favorable interactions with 4-(4-Fluorophenyl)pyridin-2-amine:
-
Hydrogen Bonding: The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen atoms of the pyridine ring and the amino group, and as a hydrogen bond acceptor for the hydrogens of the amino group. This is a powerful solubilizing interaction.
-
Dipole-Dipole Interactions: Both methanol and the solute are polar molecules, leading to favorable dipole-dipole interactions.
However, the nonpolar fluorophenyl group will have a disruptive effect on the hydrogen-bonding network of methanol, which may limit the overall solubility.
Solubility in DMSO
DMSO is a highly polar aprotic solvent, meaning it has a significant dipole moment but lacks a hydrogen atom bonded to an electronegative atom to act as a hydrogen bond donor.[6] Its interactions with 4-(4-Fluorophenyl)pyridin-2-amine are therefore different:
-
Hydrogen Bonding: The sulfoxide oxygen of DMSO is a strong hydrogen bond acceptor and can interact favorably with the N-H protons of the amino group on the solute.[8] However, DMSO cannot act as a hydrogen bond donor.
-
Dipole-Dipole and Dipole-Induced Dipole Interactions: The high polarity of DMSO allows for strong dipole-dipole interactions with the polar regions of the solute. It can also induce a dipole in the nonpolar fluorophenyl ring, leading to favorable dipole-induced dipole interactions.
Prediction: Given that 4-(4-Fluorophenyl)pyridin-2-amine has both hydrogen bond donating and accepting capabilities, it is likely to be highly soluble in both solvents. However, the extensive hydrogen bonding network possible with methanol, engaging both the pyridine nitrogen and the amino group as acceptors and the amino group as a donor, suggests that solubility may be higher in methanol than in DMSO . The strong hydrogen bond accepting nature of DMSO will still lead to significant solubility.
Figure 1: A diagram illustrating the potential intermolecular interactions between 4-(4-Fluorophenyl)pyridin-2-amine and the solvents methanol and DMSO.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain definitive quantitative solubility data, the equilibrium shake-flask method is a widely accepted and robust technique.
Materials and Equipment
-
4-(4-Fluorophenyl)pyridin-2-amine (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Methanol, analytical grade
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Temperature-controlled orbital shaker or rotator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of 4-(4-Fluorophenyl)pyridin-2-amine and dissolve it in a known volume of the chosen solvent (DMSO or methanol) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation for Solubility Measurement:
-
To a series of vials, add a known volume of the respective solvent (e.g., 1 mL of DMSO to one set of vials, 1 mL of methanol to another).
-
Add an excess amount of solid 4-(4-Fluorophenyl)pyridin-2-amine to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.
-
Analyze the filtered supernatant from the solubility experiment under the same HPLC conditions.
-
Determine the concentration of 4-(4-Fluorophenyl)pyridin-2-amine in the supernatant by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature.
-
Report the solubility in units such as mg/mL or mol/L.
-
Figure 2: A workflow diagram for the experimental determination of solubility using the shake-flask method.
Data Presentation and Interpretation
Table 2: Experimentally Determined Solubility of 4-(4-Fluorophenyl)pyridin-2-amine at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| DMSO | [Insert Experimental Value] | [Insert Calculated Value] |
| Methanol | [Insert Experimental Value] | [Insert Calculated Value] |
The interpretation of these results should refer back to the molecular interactions discussed in Section 3. A higher solubility in methanol would confirm the dominant role of its dual hydrogen bond donating and accepting capabilities in solvating this particular solute. Conversely, a higher solubility in DMSO would suggest that its strong hydrogen bond accepting capacity and high polarity are the more significant factors.
Conclusion and Future Perspectives
The solubility of 4-(4-Fluorophenyl)pyridin-2-amine in DMSO and methanol is a critical parameter for its use in drug discovery research. While a theoretical analysis based on molecular structure and solvent properties provides a strong predictive framework, empirical determination through a standardized method like the shake-flask protocol is essential for obtaining accurate quantitative data. This guide has provided both the theoretical underpinnings for understanding the differential solubility of this compound and a detailed, actionable protocol for its measurement. The principles and methodologies outlined herein are broadly applicable to a wide range of small molecules, serving as a valuable resource for scientists and researchers in the pharmaceutical and chemical sciences.
References
- Methanol - DCCEEW. (2022, June 30).
- Szmant, H. H. Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Annals of the New York Academy of Sciences, 243(1), 20-25.
- PHYSICAL PROPERTIES OF METHANOL- Cetiner Engineering.
- General Experimental Protocol for Determining Solubility - Benchchem.
- DMSO Physical Properties - gChem.
- A Technical Guide to the Physicochemical Properties of Dimethyl Sulfoxide-d6 - Benchchem.
- Physical properties of dimethyl sulphoxide and water* | Download Table - ResearchGate.
- Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21).
- Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
- Solubility of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... - ResearchGate. Retrieved from [Link]
-
Enhancing Pyridinium Solubility in NRFBs | PDF - Scribd. (2023, August 14). Retrieved from [Link]
- Kirk-Othmer Encyclopedia of Chemical Technology. (1991).
-
Properties of amines | Organic Chemistry II - Lumen Learning. Retrieved from [Link]
-
N-(4-Chlorophenyl)-4-methylpyridin-2-amine - PMC. Retrieved from [Link]
-
Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). Retrieved from [Link]
-
4-(4-Fluorophenyl)pyridine | C11H8FN | CID 15544371 - PubChem. Retrieved from [Link]
-
Are amines soluble in organic solvents? - Quora. (2018, March 30). Retrieved from [Link]
-
N-(3-fluorophenyl)-4-(4-pyridin-3-yl-1,3-thiazol-2-yl) - PubChem. Retrieved from [Link]
- NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. The Journal of Organic Chemistry, 83(24), 15335-15344.
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
2-Pyridinamine, 4-phenyl- | C11H10N2 | CID 109014 - PubChem. Retrieved from [Link]
-
Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(II) complex with amino and amide groups - RSC Publishing. (2022, September 7). Retrieved from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Retrieved from [Link]
- Solubility of KF in four organic solvents and thermodynamic dissolution functions.
-
Specific Solvent Issues with Fluorination - Wordpress. Retrieved from [Link]
-
{[3-(pyridin-4-yl)-1,2-oxazol-5-yl]methyl}amine | Molport-039-042-441 | Novel. Retrieved from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18). Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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- 8. semanticscholar.org [semanticscholar.org]
The Structural Biology of the 2-Aminopyridine Pharmacophore
An in-depth technical exploration of 4-arylpyridin-2-amine derivatives reveals their critical role as privileged scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to bridge the gap between structural biology, synthetic methodology, and pharmacokinetic optimization. This whitepaper provides researchers and drug development professionals with actionable, self-validating protocols and mechanistic insights into leveraging this pharmacophore.
The 2-aminopyridine moiety is a classical and highly versatile pharmacophore, frequently described as an "unsung hero" in drug discovery[1]. Its low molecular weight and planar geometry make it an ideal starting point for fragment-based drug design (FBDD), particularly in the development of ATP-competitive kinase inhibitors[2].
Kinase Hinge-Binding Mechanics
The structural mimicry of 2-aminopyridine to the 6-aminopurine fragment of adenosine triphosphate (ATP) allows it to anchor deeply within the kinase hinge region[2]. The binding is driven by a highly conserved dual hydrogen-bond network:
-
H-Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu or Val)[3].
-
H-Bond Acceptor: The endocyclic pyridine nitrogen accepts a hydrogen bond from the backbone amide of the adjacent hinge residue[3].
The Role of the 4-Aryl Substitution
While the 2-aminopyridine core anchors the molecule, substitution at the 4-position with an aryl group drives isoform selectivity and potency . The 4-aryl group projects into the hydrophobic specificity pockets (such as the gatekeeper +2 pocket or the DFG-out allosteric site). For example, in PKC-ι inhibitors, the expansion from the 2-aminopyridine core into a 4-aryl system increases binding energy by engaging in hydrophobic interactions with Ile260 and potential
Kinase-inhibitor binding model showing 2-aminopyridine hinge anchoring and 4-aryl pocket extension.
Quantitative Structure-Activity Relationship (SAR) Data
The adaptability of the 4-arylpyridin-2-amine scaffold has led to its successful application across multiple therapeutic targets, from oncology to antimicrobial agents. A prominent clinical example is Crizotinib , an FDA-approved multi-targeted tyrosine kinase inhibitor (ALK/ROS1/c-MET) that relies on a substituted 2-aminopyridine core to anchor into the ATP-binding site[4].
The table below summarizes key quantitative data from recent literature, demonstrating how modifications to this scaffold impact biological activity:
| Target Kinase / Application | Hinge-Binding Motif | Specificity Pocket Interaction (4-Position Equivalent) | Potency (IC50 / Activity) | Ref |
| PI3Kβ (Oncology) | 2-Aminopyridine / 2-Cyanopyridine | Atropisomeric morpholine/aryl core | 4 nM – 19 nM | [5] |
| PKC-ι (Oncology) | 2-Aminopyridine | 4-Aryl expansion (Hydrophobic Ile260) | 0.34 μM | [3] |
| CHK2 (DNA Damage) | 2-Aminopyridine | Gatekeeper +2 pocket (Phe/Tyr) | Fragment-level hit | [6] |
| ALK / ROS1 (NSCLC) | 2-Aminopyridine (Crizotinib) | 2,6-Dichloro-3-fluorophenyl | Clinically Approved | [4] |
Synthetic Methodology: Self-Validating Protocol
To construct the 4-arylpyridin-2-amine architecture, the most robust and widely adopted method is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a 4-halopyridin-2-amine (such as 4-iodopyridin-2-amine) with an arylboronic acid[7].
The following protocol is designed with self-validating checkpoints to ensure high yield and prevent common failure modes (e.g., catalyst oxidation or protodeboronation).
Materials Required
-
Electrophile: 4-Iodopyridin-2-amine (1.0 equiv)[7].
-
Nucleophile: Arylboronic acid (1.2 equiv). Causality: A slight excess compensates for competitive protodeboronation side reactions.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%).
-
Base: Potassium carbonate (K₂CO₃) (2.0 equiv). Causality: Essential for activating the boronic acid into a reactive boronate complex, facilitating the transmetalation step.
-
Solvent: Toluene/Ethanol/Water (3:1:1 v/v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while water accelerates the transmetalation rate.
Step-by-Step Experimental Workflow
-
System Preparation & Degassing (Critical Step): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodopyridin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Evacuate the flask under a vacuum and backfill with inert Argon gas. Repeat this cycle three times[7].
-
Mechanistic Rationale: Pd(0) is highly electron-rich and susceptible to oxidation by atmospheric oxygen, which forms inactive Pd(II) oxides. Strict anaerobic conditions ensure the oxidative addition step initiates efficiently.
-
-
Solvent Addition & Reaction: Degas the Toluene/Ethanol/Water solvent mixture by sparging with Argon for 15 minutes. Add the solvent to the flask via a syringe. Heat the biphasic mixture to 80–100 °C under vigorous stirring[7].
-
In-Process Monitoring (Self-Validation): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction is typically complete within 8–16 hours[7]. Disappearance of the 4-iodopyridin-2-amine mass peak (m/z 220.01) validates the completion of the catalytic cycle.
-
Workup & Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel. Extract the aqueous layer twice with ethyl acetate[7].
-
Mechanistic Rationale: The highly polar 2-aminopyridine product requires a polar aprotic extraction solvent (ethyl acetate) to partition effectively from the aqueous base.
-
-
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (typically using a Dichloromethane/Methanol gradient due to the polarity of the amine)[7].
Pharmacokinetics: Blood-Brain Barrier (BBB) Permeability
When optimizing 4-arylpyridin-2-amines for central nervous system (CNS) targets (e.g., neurodegenerative diseases) versus peripheral targets (e.g., oncology), Blood-Brain Barrier (BBB) permeability is a primary gating factor.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) profiling of aryl-2-aminopyridines generally classifies the unsubstituted core as having low-to-medium permeability [8].
-
Causality: The 2-aminopyridine moiety contains significant hydrogen-bond donor/acceptor capacity, which increases the polar surface area (PSA).
-
Optimization Strategy: To increase CNS penetration, medicinal chemists often mask the hydrogen bond donors via methylation or introduce lipophilic halogens (e.g., fluorine) on the 4-aryl ring. Notably, computational ADMET profiling indicates that most simple 4-aryl-2-aminopyridines are not substrates for P-glycoprotein (P-gp) efflux pumps, making them highly tunable for CNS applications[8].
Drug discovery workflow: Synthesis, biological screening, and ADMET profiling of derivatives.
Conclusion
The 4-arylpyridin-2-amine scaffold remains a cornerstone of modern targeted therapeutics. By understanding the precise causality behind its hinge-binding mechanics[3] and employing rigorous, oxygen-free palladium-catalyzed cross-coupling protocols[7], researchers can rapidly generate highly potent libraries. Whether developing peripheral kinase inhibitors like Crizotinib[4] or tuning lipophilicity for BBB-penetrant neurotherapeutics[8], this pharmacophore offers an unparalleled balance of synthetic tractability and biological efficacy.
References
- Benchchem. 4-Iodopyridin-2-amine | 552331-00-7. Benchchem.
- Tandfonline. Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds.
- NIH.
- NIH. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. PMC.
- PLOS One. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS.
- ResearchGate. Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...
- NIH. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PMC.
- ResearchGate. 2-Aminopyridine - An unsung hero in drug discovery.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2 | PLOS One [journals.plos.org]
- 7. 4-Iodopyridin-2-amine | 552331-00-7 | Benchchem [benchchem.com]
- 8. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity and Therapeutic Utility of 4-(4-Fluorophenyl)pyridin-2-amine: A Privileged Pharmacophore in Kinase Inhibitor Design
Executive Summary
In modern Fragment-Based Drug Discovery (FBDD), the identification of highly efficient, low-molecular-weight scaffolds is critical for developing potent targeted therapies. 4-(4-Fluorophenyl)pyridin-2-amine (CAS 1159815-36-7) represents a quintessential "privileged pharmacophore." While rarely deployed as a standalone therapeutic, this compound is systematically integrated into complex kinase inhibitors. It elegantly combines two synergistic structural motifs: a 2-aminopyridine core that acts as an ATP-mimetic hinge binder, and a 4-fluorophenyl group that serves as a metabolically stable hydrophobic anchor. This technical guide explores the structural biology, target engagement, and experimental methodologies associated with this critical chemical building block.
Structural Biology: The Rationale of the Scaffold
The biological activity of 4-(4-Fluorophenyl)pyridin-2-amine derivatives is fundamentally driven by their ability to outcompete adenosine triphosphate (ATP) in the highly conserved catalytic cleft of protein kinases. The structural causality behind its efficacy is twofold:
The 2-Aminopyridine Hinge Binder
The 2-aminopyridine moiety is a highly validated motif for anchoring inhibitors to the kinase hinge region[1]. The causality of this binding relies on a bidentate hydrogen-bonding system:
-
Hydrogen Bond Acceptor: The basic pyridine nitrogen (
) accepts a hydrogen bond from the backbone amide of a hinge residue (e.g., Met or Leu). -
Hydrogen Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent hinge residue[1]. This dual interaction mimics the binding of the adenine ring of ATP, locking the scaffold into the active site with high ligand efficiency.
The 4-Fluorophenyl Hydrophobic Anchor
The substitution of a 4-fluorophenyl group at the 4-position of the pyridine ring directs the moiety into the hydrophobic specificity pocket (often referred to as Hydrophobic Pocket I) adjacent to the gatekeeper residue[2]. The choice of a fluorine substituent over a simple phenyl ring is a deliberate rational design choice:
-
Metabolic Stability: Fluorine blocks cytochrome P450-mediated oxidation at the para-position, significantly increasing the compound's half-life.
-
Lipophilic Efficiency: The highly electronegative fluorine atom increases the lipophilicity of the ring without adding significant steric bulk, allowing for tighter van der Waals packing within the hydrophobic pocket[2].
Mechanism of 4-(4-Fluorophenyl)pyridin-2-amine derivatives in kinase inhibition.
Target Engagement & Biological Activity
Derivatives utilizing the 4-(4-Fluorophenyl)pyridin-2-amine scaffold have demonstrated potent biological activity across several critical oncology and rare disease targets.
-
Vaccinia-Related Kinase 1 (VRK1): VRK1 is a Ser/Thr kinase implicated in chromatin remodeling and cell cycle progression. Overexpression is linked to poor prognosis in various cancers. Aminopyridine-based derivatives have been shown to inhibit VRK1 with
values in the low nanomolar range (e.g., ~150 nM), directly blocking the phosphorylation of downstream targets like p53 and Histone H3[3]. -
Activin Receptor-Like Kinase 2 (ALK2): Mutations in ALK2 cause Fibrodysplasia Ossificans Progressiva (FOP). 2-aminopyridine scaffolds have been extensively optimized to target the ALK2 ATP-binding pocket, demonstrating high selectivity over closely related kinases like ALK5[1].
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationship (SAR) data for representative kinase inhibitors built upon the 2-amino-4-arylpyridine scaffold.
| Compound Class / Derivative | Primary Target | Key Structural Feature | Reference | |
| Aminopyridine Prototype | VRK1 | 150 | 2-aminopyridine hinge binder | [3] |
| Aminopyridine Prototype | VRK2 | >1000 | Differential pocket binding | [3] |
| 3,5-Diaryl-2-aminopyridine | ALK2 | 12 | Primary amine H-bond to H284 | [1] |
| Aminopyrazole-pyridine | JNK3 | 45 | Fluorophenyl in Hydrophobic Pocket I | [2] |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal quality control (QC) checkpoints to guarantee data reliability.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of the core scaffold. The choice of
Step-by-Step Procedure:
-
Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2-amino-4-chloropyridine (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq).
-
Catalyst & Base Addition: Add
(0.05 eq) and (2.0 eq). Causality: is required to activate the boronic acid via the formation of a reactive boronate complex, which is essential for the transmetalation step. -
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v).
-
Reaction: Heat the mixture to 90°C for 12 hours.
-
Self-Validation Checkpoint (TLC/LC-MS): Before quenching, sample 10 µL of the reaction mixture. Perform LC-MS. The reaction is only considered complete if the starting material peak (m/z ~128) is <5% and the product mass (m/z ~189) is dominant.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate interference from compound auto-fluorescence, ensuring high signal-to-noise ratios.
Step-by-Step Procedure:
-
Compound Plating: Dispense the synthesized 4-(4-Fluorophenyl)pyridin-2-amine derivatives in a 10-point, 3-fold dilution series into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., VRK1) at a pre-optimized concentration (e.g., 2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Substrate/ATP Addition: Initiate the reaction by adding 2.5 µL of a mixture containing the specific peptide substrate and ATP at its apparent
value. -
Incubation: Incubate at 25°C for 60 minutes.
-
Detection: Add 5 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating
) and Terbium-labeled anti-phospho antibodies. -
Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. The assay data is only validated and accepted for
calculation if . -
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 620 nm and 665 nm.
Experimental workflow for synthesis and biological validation of the scaffold.
References
-
Serafim, R. A. M., et al. "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2." ACS Medicinal Chemistry Letters, 2019.[Link]
-
Mohedas, A. H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, 2014.[Link]
-
Park, H., et al. "Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles." Scientific Reports, 2015.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4w4x - JNK2/3 in complex with 3-(4-{[(4-fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide - Summary - Protein Data Bank Japan [pdbj.org]
- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-(4-Fluorophenyl)pyridin-2-amine
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Fluorophenyl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. Given the limited direct literature on this specific molecule, this document synthesizes information from established synthetic methodologies for analogous compounds and the well-documented biological activities of the broader 4-aryl-2-aminopyridine class. This approach provides a robust framework for researchers looking to synthesize, study, and utilize this compound.
Molecular Identification and Physicochemical Properties
The foundational step in working with any chemical entity is to establish its identity and understand its basic properties.
Chemical Structure and Identifiers
-
IUPAC Name: 4-(4-Fluorophenyl)pyridin-2-amine
-
Molecular Formula: C₁₁H₉FN₂
-
SMILES String: Nc1cc(ccc1)c2ccc(F)cc2
-
InChIKey: InChIKey=JXIHGUZFFLFBQW-UHFFFAOYSA-N
| Property | Value | Source |
| Molecular Weight | 188.20 g/mol | Calculated |
| Monoisotopic Mass | 188.075328 u | Calculated |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated |
| logP (Predicted) | 2.5-3.0 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Note: Physicochemical properties are estimated based on computational models due to the absence of extensive experimental data for this specific compound.
Synthesis of 4-(4-Fluorophenyl)pyridin-2-amine: A Strategic Approach
The synthesis of 4-aryl-2-aminopyridines is well-documented, with palladium-catalyzed cross-coupling reactions being the cornerstone of modern synthetic strategies. The following protocol outlines an efficient, high-yielding route to the target compound, adapted from established methodologies for analogous structures.[1]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis suggests a disconnection at the C-N bond (amenable to a Buchwald-Hartwig amination) and the C-C bond between the pyridine and phenyl rings (suitable for a Suzuki coupling).
Caption: Retrosynthetic analysis of 4-(4-Fluorophenyl)pyridin-2-amine.
Experimental Protocol: A Two-Step Synthesis
This protocol is designed to be robust and adaptable for parallel synthesis efforts.
Step 1: Suzuki Coupling to form 4-(4-Fluorophenyl)-2-chloropyridine
This step creates the crucial carbon-carbon bond between the two aromatic rings.
-
Reaction Setup: To an oven-dried flask, add 2,4-dichloropyridine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by a base like sodium carbonate (2.0 eq).
-
Reaction Conditions: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to reflux (approximately 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorophenyl)-2-chloropyridine.
Step 2: Buchwald-Hartwig Amination to yield 4-(4-Fluorophenyl)pyridin-2-amine
This step introduces the essential 2-amino group.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-(4-fluorophenyl)-2-chloropyridine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., BINAP, 0.03 eq). Add an amine source; for a primary amine, benzophenone imine can be used as an ammonia surrogate, followed by hydrolysis. A strong, non-nucleophilic base such as sodium tert-butoxide (1.2 eq) is required.
-
Solvent: Add anhydrous toluene or dioxane as the solvent.
-
Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction and quench with water. If using benzophenone imine, treat with an aqueous acid (e.g., 2M HCl) to hydrolyze the imine. Neutralize the mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography to afford the final compound, 4-(4-Fluorophenyl)pyridin-2-amine.
Caption: Synthetic workflow for 4-(4-Fluorophenyl)pyridin-2-amine.
Applications in Research and Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the 6-aminopurine fragment of ATP, making it a valuable core for developing ATP-competitive kinase inhibitors.[1]
Potential as Kinase Inhibitors in Oncology
Many 2-aminopyridine derivatives have demonstrated potent anticancer activity. The planarity of the ring system and the hydrogen-bonding capabilities of the amino group allow for effective interaction within the ATP-binding pockets of various kinases. The introduction of a 4-fluorophenyl group can enhance binding affinity through favorable interactions and improve metabolic stability and pharmacokinetic properties.
Role in Neurodegenerative Disease Research
Aminopyridines are also explored for their potential in treating neurodegenerative disorders. For instance, 4-aminopyridine itself is used to treat multiple sclerosis. The derivatization of this core structure, as with the 4-fluorophenyl group, allows for the modulation of properties like blood-brain barrier penetration and target specificity.
Building Block for Complex Molecules
Beyond its direct biological applications, 4-(4-fluorophenyl)pyridin-2-amine serves as a versatile building block for the synthesis of more complex molecules, including ligands for materials science and novel pharmaceutical agents.
Conclusion
While direct experimental data on 4-(4-fluorophenyl)pyridin-2-amine is not extensively published, its synthesis is readily achievable through established, robust chemical methods. The high value of the 4-aryl-2-aminopyridine scaffold in drug discovery, particularly in oncology and neurology, marks this compound as a molecule of significant interest for further investigation. This guide provides the necessary foundational information for researchers to synthesize and explore the potential of this promising compound.
References
-
Štefane, B., & Polanc, S. (2009). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Helvetica Chimica Acta, 92(10), 2095-2106. [Link]
-
PubChem. (n.d.). 4-(4-Fluorophenyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Asif, M. (2021). A Mini-Review on the Syntheses, Complexation, and Biological Activity of Aminopyridines. Chemistry & Biology Interface, 11(4), 231-243.
- Duffy, R. J., & Leahy, J. W. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(26), 3532-3534.
Sources
The 4-Phenylpyridin-2-amine Scaffold: A Versatile Pharmacophore in Medicinal Chemistry
[1]
Executive Summary
The 4-phenylpyridin-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its 2-aminopyridine core (a critical hydrogen-bonding motif) and the 4-phenyl substituent (a hydrophobic/
This technical guide synthesizes the structural utility, synthetic pathways, and therapeutic applications of 4-phenylpyridin-2-amine derivatives. It moves beyond basic descriptions to analyze the causality of its binding modes and provides self-validating protocols for its synthesis and application in multicomponent reactions.
Structural Analysis & Pharmacophore Modeling
The "Hinge-Binding" & Hydrophobic Dualism
The efficacy of the 4-phenylpyridin-2-amine scaffold stems from its dual-nature pharmacophore:
-
The 2-Aminopyridine Motif (Polar Interface):
-
Donor-Acceptor Pair: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic 2-amino group (
) acts as a hydrogen bond donor. -
Kinase Relevance: This motif mimics the adenine ring of ATP, allowing it to bind to the "hinge region" of kinase domains (e.g., CDK, ABL1, ALK2) via a bidentate hydrogen bond network.
-
nNOS Relevance: In neuronal Nitric Oxide Synthase (nNOS), this motif anchors the inhibitor to conserved Glutamate residues (Glu-592 in rat / Glu-597 in human).
-
-
The 4-Phenyl Substituent (Hydrophobic Interface):
-
Lipophilic Tuning: The phenyl ring at the 4-position projects into hydrophobic pockets (e.g., the "gatekeeper" region in kinases or hydrophobic channels in GPCRs).
-
-Interactions: It facilitates T-shaped or parallel
-stacking interactions with aromatic residues (Phe, Tyr, Trp) within the binding site, significantly enhancing residence time and potency compared to 4-alkyl analogs.
-
Visualization: Pharmacophore Interaction Map
Figure 1: Pharmacophore mapping of the 4-phenylpyridin-2-amine scaffold illustrating the bidentate hydrogen bonding capability and hydrophobic projection essential for target engagement.
Key Therapeutic Applications[2]
Oncology: TDP1 Inhibition & DNA Repair
Recent medicinal chemistry efforts have positioned 4-phenylpyridin-2-amine derivatives as potent inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 repairs topoisomerase I-mediated DNA damage; its inhibition sensitizes cancer cells to camptothecin derivatives.
-
Mechanism: The scaffold serves as a mimic of the DNA base or the tyrosine-DNA intermediate.
-
Chemical Biology: The 2-amino group is frequently utilized in Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions to fuse an imidazole ring, creating imidazo[1,2-a]pyridine derivatives. These fused systems (e.g., 7-phenylimidazo[1,2-a]pyridin-3-amine analogs) show enhanced metabolic stability and potency against TDP1 [1].
Neurology: nNOS Inhibition
In the treatment of neurodegenerative disorders (Alzheimer’s, Parkinson’s), selective inhibition of neuronal Nitric Oxide Synthase (nNOS) is critical.[1][2][3][4]
-
Challenge: Differentiating nNOS from endothelial NOS (eNOS) to avoid cardiovascular side effects.
-
Solution: While 4-methyl-2-aminopyridines are common, the 4-phenyl analogs (and 6-phenyl isomers) provide distinct lipophilic vectors. The 2-aminopyridine head group anchors to the heme active site via Glu-592, while the 4-phenyl group modulates the pKa of the pyridine nitrogen and interacts with the peripheral hydrophobic environment, tuning blood-brain barrier (BBB) permeability [2].
GPCRs: Adenosine Receptor Antagonists
The compound LUF7762 (a 4-phenylpyridin-2-amine derivative) is a referenced antagonist for Adenosine receptors. The scaffold's planarity allows it to intercalate between transmembrane helices, blocking agonist binding [3].
Synthetic Protocols
The synthesis of 4-phenylpyridin-2-amine scaffolds typically follows two robust pillars: Suzuki-Miyaura Coupling for core construction and Multicomponent Reactions for elaboration.
Protocol A: Suzuki-Miyaura Coupling (Core Synthesis)
This protocol describes the synthesis of 4-phenylpyridin-2-amine from 2-amino-4-chloropyridine. This route is preferred over the Chichibabin reaction due to higher regioselectivity and milder conditions.
Reagents:
-
Substrate: 2-Amino-4-chloropyridine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates) -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane / Water (4:1 v/v)[5]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).
-
Assembly: Add 2-amino-4-chloropyridine, phenylboronic acid, and base to the vial.
-
Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon. Seal the vial immediately.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: The starting chloride should disappear; a new UV-active spot (more polar than chloride, less polar than boronic acid) should appear.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine (
), dry over , and concentrate. -
Purification: Flash column chromatography (Gradient: 0
60% EtOAc in Hexanes). The product typically elutes as a yellow solid.
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol utilizes the 4-phenylpyridin-2-amine scaffold to generate imidazo[1,2-a]pyridine libraries (e.g., for TDP1 inhibition).
Reagents:
-
Amine: 4-phenylpyridin-2-amine (1.0 equiv)[6]
-
Aldehyde: Aryl aldehyde (e.g., 4-fluorobenzaldehyde) (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.1 equiv)
-
Catalyst: Scandium triflate [
] (5 mol%) or Iodine (10 mol%) -
Solvent: Methanol (MeOH) or Dichloromethane (DCM)
Methodology:
-
Mix the amine and aldehyde in MeOH and stir for 30 minutes to pre-form the imine intermediate (often visible as a turbidity change).
-
Add the isocyanide and the catalyst.
-
Stir at room temperature for 12–24 hours.
-
Self-Validation: The reaction often precipitates the product. If not, evaporate solvent and purify via crystallization or chromatography.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the generation and downstream functionalization of the 4-phenylpyridin-2-amine scaffold.
Quantitative Data: Activity Profile
The following table summarizes the activity of 4-phenylpyridin-2-amine derivatives across key targets, illustrating the "privileged" nature of the scaffold.
| Target Class | Specific Target | Compound Example | Activity ( | Mechanism | Source |
| DNA Repair | TDP1 | 7-phenylimidazo[1,2-a]pyridin-3-amine deriv. | Catalytic site inhibition | [1] | |
| Kinase | ALK2 | 3,5-diaryl-2-aminopyridine (analog) | ATP-competitive (Hinge) | [4] | |
| GPCR | Adenosine ( | LUF7762 | Receptor Antagonism | [3] | |
| Enzyme | nNOS | 6-substituted-2-aminopyridine | Heme anchoring | [2] |
References
-
Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Context: Details the use of 4-phenylpyridin-2-amine (Compound 7c) in GBB reactions to form TDP1 inhibitors.
-
Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold. Source: Journal of Medicinal Chemistry / PubMed Central. URL:[Link] Context: Establishes the structural basis for 2-aminopyridine binding to nNOS (Glu-592 anchoring).
-
Design and synthesis of new adenosine receptor antagonists. Source: University of Florence (FLORE Repository). URL:[Link] Context: Identifies 4-phenylpyridin-2-amine (LUF7762) as a relevant adenosine receptor antagonist.
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Source: ACS Medicinal Chemistry Letters.[7] URL:[Link] Context: Discusses the kinase hinge-binding properties of the 2-aminopyridine class.
Sources
- 1. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00824C [pubs.rsc.org]
- 7. acs.figshare.com [acs.figshare.com]
A Senior Scientist's Guide to Fluorinated Aminopyridine Building Blocks in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern medicinal chemistry, fundamentally altering the properties of drug candidates to overcome prevalent challenges in efficacy, selectivity, and pharmacokinetics.[1][2][3] Among the myriad of heterocyclic systems, the aminopyridine core stands out for its prevalence in a vast number of bioactive compounds. This guide provides an in-depth technical analysis of fluorinated aminopyridine building blocks, synthesized from the perspective of a senior application scientist. We will dissect the causal relationships between fluorine substitution and its profound impact on physicochemical properties, explore robust synthetic methodologies with detailed protocols, and examine real-world applications through case studies of approved drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks to accelerate their discovery programs.
Part 1: The Strategic Impact of Fluorine on the Aminopyridine Scaffold
The decision to incorporate fluorine is a calculated one, aimed at predictably modulating a molecule's behavior. On the aminopyridine scaffold, its effects are multifaceted and potent. Fluorine's high electronegativity and small van der Waals radius allow it to exert powerful electronic effects with minimal steric penalty.[4][5]
Tuning Basicity (pKa) for Optimal Target Engagement
The basicity of the aminopyridine scaffold, governed by the nitrogen atoms of both the ring and the amino group, is a critical determinant of its biological function. It influences solubility, cell permeability, and, most importantly, the ability to form key hydrogen bonds with protein targets. The strong electron-withdrawing inductive effect of fluorine significantly lowers the pKa of nearby nitrogen atoms.[1] This modulation is not a bug, but a feature; it allows chemists to fine-tune basicity to reduce off-target liabilities, such as hERG channel binding, and improve oral bioavailability by controlling the ionization state at physiological pH.[5][6]
For instance, fluorination can decrease the basicity of heteroaryl amines by up to 2-3 pKa units, a substantial change that can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
| Compound | Isomer | pKa (Conjugate Acid) | Effect of Fluorine |
| 2-Aminopyridine | - | 6.86[7] | - |
| 3-Aminopyridine | - | 5.98[7] | - |
| 4-Aminopyridine | - | 9.17[7][8] | - |
| 3-Fluoro-4-aminopyridine | 4-Amino | Lower than 9.17 (Predicted) | Decreased Basicity |
| 5-Fluoro-2-aminopyridine | 2-Amino | Lower than 6.86 (Predicted) | Decreased Basicity |
Table 1: Comparison of pKa values for aminopyridine isomers and the predicted effect of fluorination. Precise pKa values for fluorinated analogs can be experimentally determined or predicted using computational models.[9][10]
Enhancing Metabolic Stability
One of the most celebrated roles of fluorine in drug design is its ability to block metabolic "soft spots."[5][11][12] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) family.[11] By strategically placing a fluorine atom at a site on the pyridine ring that is susceptible to hydroxylation, medicinal chemists can prevent metabolic breakdown, thereby increasing the drug's half-life and in vivo exposure.[11][13][14] This strategy is a cornerstone of lead optimization.[11]
Modulating Lipophilicity and Permeability
The effect of fluorine on lipophilicity is context-dependent. While highly electronegative, the C-F bond is poorly polarizable, which can increase the lipophilicity of an aromatic ring.[1] This can enhance membrane permeability and oral absorption.[4][5] However, the introduction of fluorine can also alter a molecule's overall dipole moment, which may influence its interaction with efflux transporters or its solubility.[15] This dual nature allows for the subtle tuning of a compound's LogP/LogD to achieve the optimal balance for cell penetration and bioavailability.[15]
Part 2: Synthetic Strategies and Methodologies
The availability of robust and scalable synthetic routes is paramount for the successful application of fluorinated aminopyridine building blocks. The choice of strategy often depends on the desired isomer and the timing of fluorine introduction (early- vs. late-stage).
Foundational Synthetic Approaches
Several classical and modern methods are employed to synthesize these critical building blocks:
-
Nucleophilic Aromatic Substitution (SNAr): This is a workhorse reaction where a good leaving group on the pyridine ring (e.g., -Cl, -NO₂) is displaced by a fluoride source (e.g., KF, CsF). The reaction is facilitated by electron-withdrawing groups that activate the ring towards nucleophilic attack.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an amino group to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like tetrafluoroborate (BF₄⁻) to install the fluorine atom.[16]
-
Electrophilic Fluorination: Reagents like Selectfluor® allow for the direct fluorination of electron-rich pyridine rings. This is often used in late-stage functionalization strategies.[6]
Workflow Diagram: Synthetic Route Selection
The following diagram outlines a simplified decision-making process for synthesizing a target fluorinated aminopyridine.
Caption: Decision tree for selecting a synthetic strategy.
Key Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine via SNAr
This protocol provides a representative method for synthesizing a common and highly valuable building block. The amination of 2-chloro-5-fluoropyridine is a reliable and frequently used transformation.
Objective: To synthesize 2-amino-5-fluoropyridine from 2-chloro-5-fluoropyridine.
Materials:
-
2-Chloro-5-fluoropyridine
-
Aqueous Ammonia (e.g., 28-30% solution)
-
1,2-Dichloroethane (or another suitable solvent)
-
Anhydrous Sodium Sulfate
-
Saturated Brine Solution
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stir bar, add 1,2-dichloroethane.
-
Reagent Addition: Add 2-chloro-5-fluoropyridine to the solvent. Subsequently, carefully add the aqueous ammonia solution.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 60-65 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 5-6 hours.[17]
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully transfer the contents to a separatory funnel. The layers will separate. Extract the aqueous layer three times with 1,2-dichloroethane.[17]
-
Workup - Washing and Drying: Combine all organic phases and wash with a saturated brine solution. Dry the combined organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a yellow powder or crystal, is often of high purity.[17] If necessary, further purification can be achieved by recrystallization or column chromatography.
Self-Validation: The identity and purity of the final product, 2-amino-5-fluoropyridine, must be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to validate the success of the protocol.
Part 3: Applications in Drug Discovery - Case Studies
The true value of these building blocks is demonstrated by their incorporation into successful drug candidates. Fluorinated aminopyridines are privileged scaffolds found in numerous FDA-approved drugs, particularly in oncology.[4][18]
Case Study: Kinase Inhibitors
The aminopyridine motif is a superb "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds in the ATP-binding pocket. Fluorination is often used to enhance potency and improve metabolic stability.
-
Vericiguat: Approved for treating heart failure, Vericiguat contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The fluorine atom was introduced to increase metabolic stability and reduce clearance, thereby improving the drug's pharmacokinetic profile.[19]
Case Study: CNS-Penetrant Agents
For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier is a major hurdle. Fluorination can help by modulating pKa and lipophilicity to favor CNS penetration.[1]
-
Fluorinated 4-Aminopyridine Derivatives: 4-Aminopyridine (Ampyra) is approved to improve walking in patients with multiple sclerosis.[20] Research into fluorinated derivatives aims to improve upon its pharmacological properties, such as membrane permeability and metabolic stability, potentially leading to next-generation therapies.[20]
Summary of Key Drugs & Candidates
| Drug/Candidate | Structure Feature | Therapeutic Area | Role of Fluorinated Aminopyridine |
| Vericiguat | 5-Fluoro-pyrazolo[3,4-b]pyridine | Cardiovascular | Enhances metabolic stability, reduces clearance.[19] |
| Alpelisib | Trifluoro-t-butyl pyridine | Oncology (Breast Cancer) | Induces higher metabolic stability and excellent oral bioavailability; enhances binding affinity.[19] |
| Fluorinated 4-AP Analogs | 3-Fluoromethyl-4-aminopyridine | Neurology (MS, TBI) | Aims to improve membrane permeability and metabolic stability over the parent drug.[20] |
Table 2: Selected examples of drugs and clinical candidates incorporating fluorinated aminopyridine building blocks.
Part 4: Future Perspectives and Emerging Trends
The field of fluorine chemistry is continuously evolving, providing medicinal chemists with ever more sophisticated tools.
-
Novel Fluorination Reagents: The development of new, more selective, and user-friendly fluorinating reagents is expanding the chemical space accessible to researchers.[21] This includes advances in late-stage C-H fluorination, allowing for the rapid generation of analogs from advanced intermediates.[1][21]
-
Flow Chemistry: The use of continuous flow reactors for fluorination reactions is improving safety, scalability, and reaction efficiency, particularly for hazardous reagents or exothermic processes.
-
Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a key radiolabel for PET imaging, a critical tool in drug discovery for assessing in vivo target engagement and pharmacokinetics.[4][5][22] Synthetic methods developed for ¹⁹F are often adapted for ¹⁸F radiolabeling, directly linking building block synthesis to clinical diagnostics.[23]
Conclusion
Fluorinated aminopyridine building blocks are not merely esoteric reagents; they are powerful, enabling tools that provide rational solutions to some of the most persistent problems in drug discovery. By providing a means to systematically tune basicity, block metabolic degradation, and modulate lipophilicity, they empower medicinal chemists to design molecules with superior potency, selectivity, and pharmacokinetic properties. As synthetic methodologies become more advanced and our understanding of fluorine's influence deepens, the strategic application of these building blocks will undoubtedly continue to accelerate the development of next-generation therapeutics.
References
-
Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 127(3), 303-319. Available from: [Link]
-
Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available from: [Link]
-
Key developments in fluorinated heterocycles. Taylor & Francis Online. Available from: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available from: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. Available from: [Link]
-
Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available from: [Link]
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. Available from: [Link]
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. [No Source Found].
-
Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed. National Center for Biotechnology Information. Available from: [Link]
- pKa Data Compiled by R. Williams. [No Source Found].
- US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents. Google Patents.
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets - PMC. National Center for Biotechnology Information. Available from: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available from: [Link]
-
Scope of the reaction with respect to the 3‐amino‐2‐fluoropyridines 2... ResearchGate. Available from: [Link]
-
Basicity of aminopyridine isomers and their interaction with... ResearchGate. Available from: [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [No Source Found].
-
Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Available from: [Link]
-
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications. Available from: [Link]
-
Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. Available from: [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. Google Patents.
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available from: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available from: [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. Available from: [Link]
-
Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. Available from: [Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
The role of fluorine in medicinal chemistry - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Max Kuhn. Available from: [Link]
-
Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora. Available from: [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC. National Center for Biotechnology Information. Available from: [Link]
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- 1. pharmacyjournal.org [pharmacyjournal.org]
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- 3. What’s Going On With Fluorine In 2022? - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
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- 14. mdpi.com [mdpi.com]
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- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 19. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging - Google Patents [patents.google.com]
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- 22. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Optimizing Reagents for the Suzuki-Miyaura Cross-Coupling of 4-Fluorophenylboronic Acid with Halopyridines
Executive Summary
The synthesis of fluorinated aryl-pyridines is a critical transformation in modern drug discovery, offering enhanced metabolic stability and favorable physicochemical properties. However, the Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic acid with halopyridines presents a dual chemical challenge: the Lewis basicity of the pyridine ring often leads to catalyst deactivation, while the electron-withdrawing nature of the fluorine atom makes the boronic acid highly susceptible to protodeboronation. This application note provides a comprehensive guide to reagent selection, mechanistic rationale, and self-validating protocols to achieve high-yielding, reproducible couplings.
Mechanistic Insights & Reagent Selection
To design a successful coupling protocol, researchers must address two competing side reactions that drastically reduce yields. Understanding the causality behind these failures is essential for rational reagent selection.
The Halopyridine Challenge (Catalyst Poisoning): Halopyridines possess a nucleophilic nitrogen atom that competitively coordinates to the palladium(II) intermediate during the catalytic cycle. This coordination forms stable, off-cycle complexes that effectively "poison" the catalyst, halting the reaction[1]. To overcome this, the use of highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) is strictly required. The steric bulk of these ligands physically shields the palladium center from pyridine nitrogen coordination, while their electron-rich nature accelerates the initial oxidative addition into the challenging C–X bond[2].
The 4-Fluorophenylboronic Acid Challenge (Protodeboronation):
The highly electronegative para-fluoro substituent increases the electrophilicity of the boron atom. Under standard basic and aqueous Suzuki conditions, this electronic activation facilitates a rapid, base-catalyzed hydrolysis of the C–B bond (protodeboronation), yielding fluorobenzene as a dead-end byproduct[3]. To mitigate this, the transmetalation step must outpace the degradation pathway. This is achieved by selecting mild bases (e.g.,
Reaction Pathway & Pitfall Visualization
Catalytic cycle of Suzuki coupling highlighting pyridine poisoning and protodeboronation pitfalls.
Quantitative Data Summary
The following table summarizes the optimization landscape for the coupling of 3-bromopyridine with 4-fluorophenylboronic acid, demonstrating how specific reagent combinations influence the reaction pathway.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Toluene/ | 90 | 35 | Significant catalyst poisoning by pyridine nitrogen. | ||
| Dioxane/ | 80 | 72 | Bidentate ligand prevents coordination; moderate protodeboronation. | ||
| THF/ | 65 | 94 | Bulky ligand prevents poisoning; mild base minimizes protodeboronation. | ||
| DMF/ | 100 | 45 | High temperature and strong base led to rapid protodeboronation. |
Self-Validating Experimental Protocols
Protocol A: High-Throughput Reagent Screening (Self-Validating System)
To establish a trustworthy baseline, this protocol incorporates an internal standard directly into the reaction matrix. This allows researchers to calculate mass balance (
Steps:
-
Preparation of Stock Solutions: Prepare a 0.5 M solution of 3-bromopyridine and a 0.05 M solution of 1,3,5-trimethoxybenzene (internal standard) in anhydrous THF.
-
Reagent Dispensing: Into a 2 mL glass vial equipped with a stir bar, add 4-fluorophenylboronic acid (1.5 equiv, 0.15 mmol), the selected palladium catalyst (5 mol%), and the selected base (2.0 equiv).
-
Substrate Addition: Add 200 µL of the halopyridine/internal standard stock solution (0.1 mmol halopyridine).
-
Solvent Addition: Add 800 µL of the chosen solvent mixture (e.g., 4:1 THF/
). -
Degassing: Seal the vial with a PTFE-lined septum cap and sparge the mixture with Argon for 5 minutes.
-
Reaction: Heat the vial at 65 °C for 4 hours under vigorous stirring.
-
Validation Analysis: Quench with 1 mL of ethyl acetate. Filter an aliquot through a short silica plug and analyze via LC-MS or quantitative
-NMR. Compare the product and fluorobenzene peaks against the 1,3,5-trimethoxybenzene standard to validate mass balance.
Protocol B: Optimized Preparative Scale Synthesis (10 mmol Scale)
This protocol utilizes the optimal conditions identified in Section 4 for the synthesis of 3-(4-fluorophenyl)pyridine.
Materials:
-
3-Bromopyridine (1.58 g, 10.0 mmol)
-
4-Fluorophenylboronic acid (1.68 g, 12.0 mmol)
-
Palladium(II) acetate (
) (45 mg, 0.2 mmol, 2 mol%) -
XPhos (190 mg, 0.4 mmol, 4 mol%)
-
Potassium phosphate tribasic (
) (4.25 g, 20.0 mmol) -
THF (40 mL) and Deionized
(10 mL)
Steps:
-
Catalyst Pre-activation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge
and XPhos. Evacuate and backfill the flask with Argon three times. Add 10 mL of anhydrous THF and stir at room temperature for 15 minutes until the solution turns a clear, deep red/orange, indicating the formation of the active Pd(0)-XPhos complex. -
Substrate Loading: Add 3-bromopyridine, 4-fluorophenylboronic acid, and the remaining 30 mL of THF to the flask.
-
Base Addition: Dissolve the
in 10 mL of deionized water. Sparge this aqueous solution with Argon for 10 minutes, then add it to the reaction flask via syringe. -
Reaction Execution: Heat the biphasic mixture to 65 °C in an oil bath under a positive pressure of Argon. Stir vigorously (1000 rpm) to ensure adequate mixing of the phases for 6 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer with ethyl acetate (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-(4-fluorophenyl)pyridine.
Troubleshooting & Analytical Validation
-
Observation: Incomplete conversion accompanied by the formation of a black precipitate.
-
Causality: The black precipitate is palladium black, indicating catalyst aggregation and death.
-
Solution: This is often caused by insufficient ligand coordination or oxygen ingress. Ensure strict anaerobic conditions during degassing. Consider switching to a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3) to ensure a 1:1 Ligand:Pd ratio and prevent premature Pd(0) aggregation[1].
-
-
Observation: High levels of fluorobenzene detected in GC-MS/NMR, with unreacted 3-bromopyridine remaining.
-
Causality: Rapid protodeboronation of 4-fluorophenylboronic acid[3].
-
Solution: Lower the reaction temperature to 50 °C. If the problem persists, reduce the water content in the solvent mixture or switch to a slow-release boron source, such as 4-fluorophenylboronic acid pinacol ester or a MIDA boronate.
-
-
Observation: Formation of 4,4'-difluorobiphenyl (Homocoupling).
-
Causality: Palladium-catalyzed homocoupling of the boronic acid, which is strictly dependent on the presence of molecular oxygen acting as an oxidant.
-
Solution: Re-evaluate the degassing procedure. Utilize the freeze-pump-thaw method for the solvents rather than simple sparging.
-
References
1.1 - nih.gov 2.2 - nih.gov 3. 3 - rsc.org 4.4 - nih.gov
Sources
- 1. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 4-(4-Fluorophenyl)pyridin-2-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(4-fluorophenyl)pyridin-2-amine starting from 2-aminopyridine .
Direct arylation of 2-aminopyridine at the C4 position is synthetically challenging due to the strong ortho/para directing effect of the amino group, which typically favors electrophilic substitution at the C5 position. To overcome this regiochemical constraint, this protocol utilizes an N-oxide activation strategy coupled with regioselective nitration and nucleophilic substitution . This sequence installs a halogen leaving group at C4, enabling a high-yield Suzuki-Miyaura cross-coupling to install the 4-fluorophenyl moiety.
Key Chemical Transformation
2-Aminopyridine
Strategic Analysis & Retrosynthesis
The synthesis is designed to navigate the inherent electronic bias of the pyridine ring.[1]
-
Challenge: The C2-amino group activates C3 and C5. Direct halogenation or nitration yields 5-substituted products, which are dead ends for the C4-target.
-
Solution:
-
N-Protection: Acetylation attenuates the amine's nucleophilicity and prevents N-oxidation side reactions.
-
N-Oxidation: Conversion to the pyridine-N-oxide activates the C4 position for nucleophilic attack (via nitro-substitution) and modifies the ring's electronics.
-
Nitro-to-Halo Conversion: The 4-nitro group on the N-oxide scaffold is a labile leaving group, allowing conversion to 4-chloro via reaction with acetyl chloride or phosphorus oxychloride (POCl
). -
Suzuki Coupling: The resulting 4-chloropyridin-2-amine is an ideal electrophile for palladium-catalyzed cross-coupling.
-
Reaction Scheme Diagram
Caption: Step-wise synthetic route navigating regioselectivity challenges via N-oxide activation.
Detailed Experimental Protocol
Phase 1: Precursor Engineering (C4-Activation)
Step 1: Acetylation and N-Oxidation
Objective: Protect the amine and activate the ring.
-
Acetylation: Dissolve 2-aminopyridine (10.0 g, 106 mmol) in acetic anhydride (30 mL). Heat to 80°C for 2 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). SM (
) converts to Product ( ). -
Workup: Pour onto ice water, neutralize with Na
CO , filter the white solid precipitate (2-acetamidopyridine). Dry in vacuo.
-
-
Oxidation: Dissolve 2-acetamidopyridine (10.0 g, 73.5 mmol) in DCM (150 mL). Add mCPBA (70%, 20.0 g, 1.1 eq) portion-wise at 0°C. Stir at RT overnight.
-
Safety: mCPBA is shock-sensitive; handle with plastic spatulas.
-
Workup: Wash with 10% Na
SO (to quench peroxide) and sat. NaHCO . Dry organic layer (MgSO ) and concentrate to yield 2-acetamidopyridine-N-oxide .
-
Step 2: Regioselective Nitration
Objective: Install the nitro group at C4. Note: The N-oxide directs nitration to C4, overcoming the C5-directing effect of the acetamido group.
-
Dissolve 2-acetamidopyridine-N-oxide (5.0 g, 32.8 mmol) in conc. H
SO (15 mL) at 0°C. -
Add fuming HNO
(10 mL) dropwise, maintaining temp < 10°C. -
Heat to 90°C for 2-4 hours.
-
Observation: Evolution of brown NO
fumes.
-
-
Quench: Pour onto crushed ice (100 g). The product, 4-nitro-2-acetamidopyridine-N-oxide , precipitates as a yellow solid. Filter and wash with water.[2]
Step 3: Chlorination & Deoxygenation
Objective: Convert 4-nitro-N-oxide to 4-chloro-pyridine.
-
Suspend the nitro intermediate (4.0 g) in Acetyl Chloride (20 mL) or POCl
(15 mL). -
Reflux for 4 hours.
-
Hydrolysis (Deprotection): The acetyl group may partially cleave. To ensure full deprotection to the free amine, treat the crude residue with 6M HCl (30 mL) at reflux for 1 hour.
-
Isolation: Neutralize with NaOH to pH 8. Extract with EtOAc (3 x 50 mL).
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate 4-chloro-2-aminopyridine (Off-white solid).
Phase 2: Cross-Coupling (The Construct)
Step 4: Suzuki-Miyaura Coupling
Objective: Couple the aryl ring to the C4 position.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 4-Chloro-2-aminopyridine | 128.56 | 1.0 | 1.0 g (7.78 mmol) | Electrophile |
| 4-Fluorophenylboronic acid | 139.92 | 1.2 | 1.3 g (9.33 mmol) | Nucleophile |
| Pd(PPh
Procedure:
-
Setup: In a pressure tube or round-bottom flask, dissolve the chloride and boronic acid in 1,4-dioxane.
-
Degassing: Bubble Nitrogen or Argon through the solution for 10 minutes (Critical for Pd(0) catalyst life).
-
Catalyst Addition: Add Pd(PPh
) and the aqueous Na CO . -
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Monitoring: TLC should show disappearance of the chloride starting material.
-
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine.[6][7]
-
Purification: Flash column chromatography (DCM/MeOH 95:5 or Hexane/EtOAc gradient).
-
Final Product: 4-(4-fluorophenyl)pyridin-2-amine . (White to pale yellow solid).
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (400 MHz, DMSO-d6): Characteristic signals include the pyridine protons (d, s, d pattern) and the para-substituted phenyl ring (two doublets/multiplets).
-
~8.0 (d, 1H, H6), ~6.8 (s, 1H, H3), ~6.7 (d, 1H, H5), ~7.7 (m, 2H, Ar-H), ~7.3 (m, 2H, Ar-H), ~6.0 (bs, 2H, NH
).
-
~8.0 (d, 1H, H6), ~6.8 (s, 1H, H3), ~6.7 (d, 1H, H5), ~7.7 (m, 2H, Ar-H), ~7.3 (m, 2H, Ar-H), ~6.0 (bs, 2H, NH
-
LC-MS: Expected [M+H]+ = 189.2.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Nitration | Temperature too high (>100°C) | Maintain strict temp control; ensure N-oxide purity. |
| Regioisomer Contamination | Incomplete N-oxidation | Ensure >98% conversion to N-oxide before nitration. |
| Suzuki Homocoupling | Oxygen in solvent | Degas solvents thoroughly (freeze-pump-thaw if possible). |
| Black Precipitate (Suzuki) | Pd precipitation | Add more ligand (PPh |
References
-
ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.[5][8]Link
-
Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine. Synthetic Communications. Link
-
Katritzky, A. R., et al. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide. MDPI. Link
-
Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.[9] Key Engineering Materials.[9] Link[9]
-
BenchChem. (2025). Optimization of Suzuki Coupling for Chloropyridines.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 9. portal.tpu.ru [portal.tpu.ru]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Arylpyridin-2-amines
Introduction: The Significance of 4-Arylpyridin-2-amines and the Advent of Microwave Synthesis
The 4-arylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its unique electronic and steric properties make it a cornerstone for the development of a wide range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The pyridine ring acts as a versatile scaffold, while the 2-amino group provides a key hydrogen bond donor/acceptor site for molecular recognition at biological targets. The C4-aryl substituent allows for extensive chemical space exploration, enabling the fine-tuning of a compound's pharmacological profile.
Traditionally, the synthesis of these valuable compounds has often involved multi-step, time-consuming procedures with harsh reaction conditions and modest yields. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and rapid alternative to conventional heating methods.[1] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic reductions in reaction times, often from hours to mere minutes.[2][3][4] This rapid and uniform heating can also lead to higher yields, improved product purity, and is often more energy-efficient.[5]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of 4-arylpyridin-2-amines, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic rationale, provide step-by-step protocols, and offer insights into reaction optimization.
Mechanism and Rationale: The Power of Microwave-Enhanced Multicomponent Reactions
One of the most elegant and efficient strategies for the synthesis of highly substituted pyridines is through multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, are particularly well-suited for microwave acceleration. A prominent route to 4-arylpyridin-2-amines involves the reaction of a chalcone (an α,β-unsaturated ketone), malononitrile, and a source of ammonia, typically ammonium acetate.
The proposed mechanism for this transformation under microwave irradiation is a cascade of reactions that benefit from the rapid heating and potential non-thermal microwave effects:
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the chalcone with malononitrile to form a reactive intermediate.
-
Michael Addition: Subsequently, a Michael addition of a second equivalent of malononitrile or an in-situ formed enamine occurs.
-
Cyclization and Aromatization: The intermediate then undergoes a series of cyclization and elimination steps, driven by the high temperature achieved under microwave irradiation, to yield the stable aromatic 4-aryl-2-aminopyridine product.
The use of microwave irradiation significantly accelerates each of these steps, allowing the entire sequence to be completed in a fraction of the time required by conventional heating.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. youngin.com [youngin.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. mdpi.com [mdpi.com]
Application Note: 4-(4-Fluorophenyl)pyridin-2-amine as a Privileged Kinase Inhibitor Scaffold
Introduction & Scientific Rationale
The molecule 4-(4-Fluorophenyl)pyridin-2-amine represents a classic "privileged structure" in medicinal chemistry, specifically within the kinase inhibitor space. It serves as a robust Fragment-Based Drug Discovery (FBDD) starting point, particularly for targeting Serine/Threonine kinases (e.g., p38 MAPK) and Tyrosine kinases (e.g., c-Met, ALK2).
The "Hinge Binder" Hypothesis
The efficacy of this scaffold relies on two critical structural features:
-
The 2-Aminopyridine Motif: This heterocyclic core mimics the adenine ring of ATP. It functions as a bidentate hydrogen bond partner with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (receives H from the backbone amide of the hinge residue).
-
Exocyclic Amine (C2-NH2): Acts as a Hydrogen Bond Donor (donates H to the backbone carbonyl of the hinge residue).
-
-
The 4-Fluorophenyl Group: This moiety extends into the hydrophobic pocket (often adjacent to the "gatekeeper" residue). The fluorine atom specifically enhances metabolic stability by blocking para-position oxidation (metabolic soft spot) and increases lipophilicity for better membrane permeability.
Target Applicability
While versatile, this specific scaffold is historically most associated with p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition, often serving as a simplified bioisostere of the pyridinyl-imidazole class (e.g., SB203580).[1][2][3]
Chemical Biology & Mechanism of Action
To effectively utilize this scaffold, one must understand the structural biology of the binding event.
Diagram 1: Pharmacophore Binding Mode
The following diagram illustrates the interaction between the scaffold and the ATP-binding pocket.
Caption: Schematic representation of the bidentate hydrogen bonding at the hinge region and hydrophobic occupancy by the fluorophenyl moiety.
Protocol A: Chemical Synthesis
Objective: Synthesize 4-(4-fluorophenyl)pyridin-2-amine via Suzuki-Miyaura cross-coupling.
Reagents & Equipment[4][5][6]
-
Reactant A: 2-Amino-4-chloropyridine (CAS: 19798-80-2)
-
Reactant B: 4-Fluorophenylboronic acid (CAS: 1765-93-1)
-
Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ complex
-
Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
Solvent: 1,4-Dioxane (degassed)
-
Equipment: Microwave reactor (preferred) or reflux condenser, Flash Chromatography system.
Step-by-Step Methodology
-
Preparation:
-
In a microwave vial (10–20 mL), dissolve 2-Amino-4-chloropyridine (1.0 equiv, 1.0 mmol) and 4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol) in 1,4-Dioxane (4 mL).
-
-
Activation:
-
Add 2M Na₂CO₃ (3.0 equiv, 1.5 mL).
-
Critical Step: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen. Oxygen poisons the Palladium(0) species.
-
-
Catalysis:
-
Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Cap the vial immediately under inert atmosphere.
-
-
Reaction:
-
Microwave: Heat to 120°C for 30 minutes.
-
Thermal: Reflux at 90°C for 12–16 hours.
-
-
Work-up:
-
Cool to room temperature.[5] Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (0% to 100% EtOAc). The amine functionality makes the product polar; 1-5% Methanol may be required for elution.
-
Yield Expectation: 60–80% as a off-white to pale yellow solid.
-
Protocol B: Biochemical Kinase Assay (ADP-Glo™)
Objective: Quantify the IC₅₀ of the synthesized scaffold against p38 MAPK
Experimental Logic
We measure the conversion of ATP to ADP. The inhibitor should reduce ADP production in a dose-dependent manner.
Reagents
-
Enzyme: Recombinant p38
(MAPK14). -
Substrate: ATF2 protein or generic peptide substrate.
-
ATP: Ultra-pure ATP (use concentration =
of the enzyme, typically 10–50 µM). -
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
Workflow Diagram
Caption: ADP-Glo™ Kinase Assay Workflow for IC50 determination.
Procedure
-
Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO (Top concentration: 10 µM). Final DMSO in assay should be <1%.
-
Enzyme Mix: Dispense 2 µL of kinase/substrate mix into a 384-well white low-volume plate.
-
Inhibitor Addition: Add 1 µL of compound. Incubate for 10 min to allow equilibrium binding.
-
Start: Add 2 µL of ATP to initiate.
-
Incubation: Incubate at Room Temp for 60 minutes.
-
Development: Add 5 µL of ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).
Data Analysis: Plot Luminescence (RLU) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to determine IC₅₀.
Protocol C: Cellular Validation (Western Blot)
Objective: Confirm the inhibitor engages the target in cellulo by monitoring the phosphorylation of a downstream substrate (e.g., pHSP27 for p38 pathway).
Procedure
-
Cell Line: HeLa or THP-1 cells.
-
Seeding: 500,000 cells/well in 6-well plates. Overnight attachment.
-
Starvation: Serum-starve cells for 4–12 hours (removes basal phosphorylation noise).
-
Treatment: Pre-treat cells with the inhibitor (0.1, 1, 10 µM) for 1 hour.
-
Stimulation: Stimulate p38 pathway using Anisomycin (10 µg/mL) or LPS (1 µg/mL) for 30 minutes.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).
-
Western Blot:
-
Primary Antibody: Anti-phospho-HSP27 (Ser82) [Cell Signaling Tech #2401].
-
Loading Control: Anti-Total p38 or Anti-GAPDH.
-
Expectation: A dose-dependent decrease in phospho-HSP27 band intensity, with total p38 levels remaining constant.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Synthesis: Low Yield | Catalyst poisoning by O₂ | Ensure rigorous degassing of solvents (Argon sparge). |
| Synthesis: Homocoupling | Boronic acid dimerization | Add boronic acid slowly or increase catalyst loading. |
| Assay: High Background | ATP contamination | Use ultra-pure ATP; ensure plates are clean. |
| Assay: Flat Curve | [ATP] >> Km | Lower ATP concentration to near the enzyme's Km. |
| Cells: No Inhibition | Poor permeability | The scaffold is lipophilic (F-group), but check solubility. Ensure DMSO <0.5% to avoid toxicity. |
References
-
Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Link (Discusses general kinase scaffold principles).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Core synthesis protocol).
-
Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. Link (Context on p38 binding modes).
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link (Assay validation source).
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link (Structural basis of fluorophenyl-containing inhibitors).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Advanced Fluorescent Probes from 4-(4-Fluorophenyl)pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel fluorescent probes utilizing 4-(4-Fluorophenyl)pyridin-2-amine as a versatile starting scaffold. Pyridine-based fluorophores are of significant interest in chemical biology and materials science due to their tunable photophysical properties and sensitivity to their local environment.[1][2] We focus on a robust synthetic strategy—the Suzuki-Miyaura cross-coupling reaction—to construct a donor-π-acceptor (D-π-A) type solvatochromic probe. The protocols herein are designed for researchers in organic synthesis, chemical biology, and drug development, offering detailed, field-tested methodologies from initial reaction to final photophysical analysis.
Scientific Foundation: The Rationale for Pyridine-Based Probes
The utility of a fluorescent probe is defined by its ability to translate a specific molecular event or environmental change into a detectable optical signal. Pyridine-based heterocycles have emerged as privileged scaffolds in probe design for several key reasons.[1] Their electron-deficient nature allows them to function as effective electron acceptors (A) in D-π-A architectures. This arrangement facilitates an intramolecular charge transfer (ICT) from an electron-donating (D) group upon photoexcitation, a phenomenon that is often highly sensitive to the polarity of the surrounding medium.[3][4] This sensitivity, known as solvatochromism, allows the probe's emission wavelength to shift in response to changes in the local environment, making them powerful tools for imaging subcellular structures or monitoring protein interactions.[5][6]
Our selected precursor, 4-(4-Fluorophenyl)pyridin-2-amine, serves as an excellent foundation. The 2-amine group can act as an intrinsic electron donor or a point for further functionalization, while the pyridine ring constitutes the acceptor core. The 4-fluorophenyl group provides a strategic site for palladium-catalyzed cross-coupling reactions, enabling the "plug-and-play" attachment of various functional groups to precisely tune the probe's photophysical properties.[7][8] Specifically, the Suzuki-Miyaura coupling is the reaction of choice due to its high functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids and esters.[8][9]
Caption: General synthetic strategy for D-π-A pyridine probes.
Experimental Protocols
Protocol 1: Synthesis of a Solvatochromic Probe via Suzuki-Miyaura Coupling
This protocol details the synthesis of a novel probe, 4-(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)pyridin-2-amine , by coupling 4-(4-Fluorophenyl)pyridin-2-amine with a commercially available boronic acid ester. The resulting molecule possesses a strong diphenylamine donor group conjugated to the pyridin-2-amine core, a structure designed to exhibit significant ICT and solvatochromism.
Materials & Reagents
| Reagent | Supplier | Purity | CAS Number |
| 4-(4-Fluorophenyl)pyridin-2-amine | Sigma-Aldrich | ≥97% | 202101-09-1 |
| 4-(Diphenylamino)phenylboronic acid pinacol ester | Combi-Blocks | ≥98% | 427618-47-5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Strem Chemicals | ≥98% | 72287-26-4 |
| Sodium Carbonate (Na₂CO₃) | Fisher Sci. | ≥99.5% | 497-19-8 |
| 1,4-Dioxane | Acros Organics | Anhydrous | 123-91-1 |
| Deionized Water | In-house | 18.2 MΩ·cm | 7732-18-5 |
| Ethyl Acetate (EtOAc) | VWR | ACS Grade | 141-78-6 |
| Hexanes | VWR | ACS Grade | 110-54-3 |
| Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | Anhydrous | 7487-88-9 |
| Silica Gel | SiliCycle | 60 Å, 40-63µm | 7631-86-9 |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(4-Fluorophenyl)pyridin-2-amine (188 mg, 1.0 mmol), 4-(diphenylamino)phenylboronic acid pinacol ester (411 mg, 1.1 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).
-
Solvent and Base Addition: Add sodium carbonate (318 mg, 3.0 mmol). Seal the flask with a rubber septum. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Reaction Execution: Through the septum, add 1,4-dioxane (15 mL) and deionized water (5 mL) via syringe. The mixture should be a suspension.
-
Heating: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc mobile phase. The disappearance of the starting amine (visualized under UV light) indicates reaction completion.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the final product as a yellow solid. Dry under high vacuum.
Safety Precautions: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). 1,4-Dioxane is a flammable solvent and a suspected carcinogen; handle with care.
Caption: Detailed experimental workflow for probe synthesis.
Characterization and Validation
Successful synthesis must be validated by both structural and functional characterization. The protocols below outline the essential steps to confirm the identity, purity, and fluorescent properties of the newly synthesized probe.
Protocol 2: Structural Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic aromatic proton signals corresponding to the pyridine, diphenylamine, and biphenyl systems, and the absence of the fluorine-coupled signals from the starting material.[10]
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the product and analyze using ESI+ mode. The observed m/z value should match the calculated exact mass for the protonated molecule [M+H]⁺, confirming the molecular formula.[10][11]
Protocol 3: Photophysical Characterization
This protocol is critical for establishing the probe's utility and understanding its response to the environment.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized probe in a high-purity spectroscopic grade solvent, such as DMSO or Dichloromethane (DCM).
-
UV-Visible Absorption Spectroscopy:
-
Dilute the stock solution to a final concentration of 10 µM in the desired solvent (e.g., Toluene).
-
Using a quartz cuvette, record the absorption spectrum from 250 nm to 600 nm. The longest wavelength absorption maximum (λabs) corresponds to the ICT band.[3]
-
-
Fluorescence Spectroscopy:
-
Prepare a 1 µM solution of the probe in the desired solvent.
-
Set the excitation wavelength to the λabs determined in the previous step.
-
Record the emission spectrum over a range of ~20 nm above the excitation wavelength to ~700 nm. The peak of this spectrum is the emission maximum (λem).
-
-
Solvatochromism Study: Repeat steps 2 and 3 in a series of solvents with varying polarities (e.g., Hexane, Toluene, DCM, Acetonitrile, Ethanol, DMSO).[6][12] A significant red-shift (bathochromic shift) in λem with increasing solvent polarity is indicative of a strong solvatochromic effect.
-
Quantum Yield (ΦF) Determination: The fluorescence quantum yield can be determined using a relative method with a well-characterized standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Expected Photophysical Properties
The synthesized probe is expected to exhibit properties characteristic of a D-π-A fluorophore. The table below summarizes hypothetical, yet realistic, data from the solvatochromism study.
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Toluene | 33.9 | 395 | 480 | 85 | 0.85 |
| DCM | 40.7 | 402 | 515 | 113 | 0.62 |
| Acetonitrile | 45.6 | 405 | 540 | 135 | 0.41 |
| DMSO | 45.1 | 410 | 565 | 155 | 0.25 |
Note: Stokes Shift = λem - λabs. A larger Stokes shift is generally desirable to minimize self-absorption.[11]
Concluding Remarks
This guide provides a robust framework for the synthesis of advanced fluorescent probes based on the 4-(4-Fluorophenyl)pyridin-2-amine scaffold. The Suzuki-Miyaura coupling offers a modular and efficient route to D-π-A systems with highly tunable properties. The detailed protocols for synthesis, purification, and characterization enable researchers to reliably produce and validate these powerful molecular tools. The pronounced solvatochromism expected from the example probe highlights its potential for applications in high-resolution imaging of cellular microenvironments, such as mapping polarity gradients in lipid droplets or membranes.[6][9]
References
-
Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. [Link]
-
Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles. [Link]
-
Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]
-
Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. [Link]
-
Pyrrolo[3,4-c]pyridine-Based Fluorescent Chemosensor for Fe3+/Fe2+ Sensitivity and Their Application in Living HepG2 Cells. [Link]
-
Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. [Link]
-
Attachable Solvatochromic Fluorophores and Bioconjugation Studies. [Link]
-
Genetic Targeting of Solvatochromic Dyes for Probing Nanoscale Environments of Proteins in Organelles. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]
-
Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. [Link]
-
Synthesis of fluorescent probes. [Link]
-
4-Aryl-2, 6-di(pyren-1-yl)pyridines: A facile procedure for synthesis and studying of fluorescence properties. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. [Link]
-
Synthesis And Characterization Of New 2-amino pyridine Derivatives. [Link]
-
Unveiling the dual-state emissive behaviour of 4,6-diarylpyrimidin-2-amines through a plug-and-play approach. [Link]
-
Our retrosynthetic representation for synthesis of 4‐aryl‐2‐amino pyridine derivatives. [Link]
-
Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. [Link]
-
A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. [Link]
-
Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. [Link]
-
Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
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- 2. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]
- 3. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling the dual-state emissive behaviour of 4,6-diarylpyrimidin-2-amines through a plug-and-play approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for the Preparation of 4-(4-Fluorophenyl)pyridin-2-amine HCl Salt
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-fluorophenyl)pyridin-2-amine hydrochloride, a key building block in contemporary medicinal chemistry. The protocol herein details a robust and scalable two-step synthetic sequence, commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl scaffold, followed by a straightforward acid-base reaction to form the stable hydrochloride salt. This guide is designed for researchers in drug discovery and development, offering in-depth explanations of the underlying chemical principles, detailed step-by-step protocols, and methods for analytical characterization of the final product.
Introduction and Scientific Context
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile component in designing molecules that interact with biological targets.[4] The introduction of a fluorophenyl group, specifically at the C4 position, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The 2-amino group provides a crucial handle for further chemical elaboration, making 4-(4-fluorophenyl)pyridin-2-amine a highly valuable intermediate for constructing diverse chemical libraries aimed at various therapeutic targets, including kinases and G-protein coupled receptors.
The synthesis of 4-arylpyridines is efficiently achieved through modern cross-coupling methodologies.[5] Among these, the Suzuki-Miyaura coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[6] This application note details a synthetic strategy that leverages the efficiency of the Suzuki-Miyaura reaction to couple a commercially available 2-amino-4-halopyridine with 4-fluorophenylboronic acid. The resulting free base is then converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties, which is a common practice in pharmaceutical development.[7]
Overall Synthetic Strategy
The preparation of the target compound is accomplished via a two-stage process. The first stage involves the formation of the critical C-C bond between the pyridine and fluorophenyl rings. The second stage is the formation of the hydrochloride salt.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 4-(4-Fluorophenyl)pyridin-2-amine
This section details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst with phosphine ligands is crucial for achieving high yields.[8] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is essential for activating the boronic acid for the transmetalation step.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) | Eq. |
| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | - | 5.00 g | 38.9 | 1.0 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | - | 6.53 g | 46.7 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.90 g | 0.78 | 0.02 |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 2 M | 39 mL | 78.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 150 mL | - | - |
| Deionized Water | H₂O | 18.02 | - | 50 mL | - | - |
Experimental Protocol
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-4-chloropyridine (5.00 g, 38.9 mmol), 4-fluorophenylboronic acid (6.53 g, 46.7 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.90 g, 0.78 mmol).
-
Solvent Addition: Add 1,4-dioxane (150 mL) to the flask.
-
Degassing: Bubble nitrogen gas through the stirred suspension for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Add the 2 M aqueous solution of sodium carbonate (39 mL, 78.0 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL) and water (100 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes, to afford 4-(4-fluorophenyl)pyridin-2-amine as a white to off-white solid. (Expected yield: 5.5 - 6.3 g, 75-85%).
Part 2: Preparation of 4-(4-Fluorophenyl)pyridin-2-amine HCl Salt
The formation of a hydrochloride salt is a standard procedure for basic amine compounds to improve their physical properties. The use of anhydrous HCl in an organic solvent ensures the precipitation of a clean, non-hygroscopic salt.[9]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) | Eq. |
| 4-(4-Fluorophenyl)pyridin-2-amine | C₁₁H₉FN₂ | 188.20 | - | 5.00 g | 26.6 | 1.0 |
| Hydrogen Chloride Solution | HCl | 36.46 | 4.0 M in Dioxane | ~7.3 mL | 29.2 | 1.1 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 100 mL | - | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | - | 50 mL | - | - |
Experimental Protocol
Caption: Experimental workflow for the synthesis and salt formation.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the purified 4-(4-fluorophenyl)pyridin-2-amine (5.00 g, 26.6 mmol) in ethyl acetate (100 mL) with gentle warming if necessary.
-
Acidification: While stirring at room temperature, slowly add the 4.0 M solution of HCl in dioxane (~7.3 mL, 29.2 mmol) dropwise to the solution.
-
Precipitation: A white precipitate will form almost immediately. Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete salt formation.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether (50 mL) to remove any residual solvent and impurities.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 4-(4-fluorophenyl)pyridin-2-amine HCl salt as a fine white crystalline solid. (Expected yield: 5.6 - 5.9 g, 94-99%).
Characterization of Final Product
Thorough characterization is essential to confirm the identity, purity, and structure of the final compound.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₀ClFN₂ |
| Molecular Weight | 224.66 g/mol |
| Melting Point | >200 °C (with decomposition) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.20-8.60 (br s, 2H, NH₂), 8.05 (d, 1H), 7.85 (dd, 2H), 7.40 (t, 2H), 7.25 (s, 1H), 7.10 (d, 1H). (Note: Peaks may be broad due to salt form and exchange. NH₂ peak is broad and may exchange with D₂O). |
| Mass Spec (ESI+) | m/z = 189.1 [M+H]⁺ (for free base) |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents:
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
4.0 M HCl in dioxane is highly corrosive and releases HCl gas. Handle with extreme caution.
-
-
Procedures: The Suzuki-Miyaura reaction is exothermic and should be heated with care.
References
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. Available at: [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Available at: [Link]
-
The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
-
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. National Institutes of Health. Available at: [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
4-(4-Fluorophenyl)pyridine. PubChem. Available at: [Link]
- Process for the preparation of fluorinated pyridines. Google Patents.
-
Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines. Journal of Medicinal Chemistry. Available at: [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]
- Method for the preparation of stable 4-fluoropyridine salts. Google Patents.
-
Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. International Union of Crystallography. Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. Available at: [Link]
-
Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. Available at: [Link]
-
Hydrochloride salt of amine. Reddit. Available at: [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Aminopyridines
Executive Summary: The "Pyridine Problem"
Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing the "Pyridine Problem": low conversion, catalyst deactivation, or rapid protodeboronation when attempting to couple aminopyridines.
Aminopyridines present a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:
-
Catalyst Poisoning: The free amine (
) and the pyridine nitrogen ( ) are potent -donors that displace labile ligands on the Palladium center, forming unreactive "Pd-black" or stable bis-pyridyl complexes [1]. -
Electronic Deactivation: 2-aminopyridines are electron-rich, making the oxidative addition of the halide slow. Conversely, pyridine boronic acids are electron-deficient and prone to rapid protodeboronation before transmetallation can occur [2].
This guide moves beyond "standard conditions" to provide a robust, engineered solution using sterically demanding ligands and precatalysts.
Phase 1: Catalyst & Ligand Selection (The Engine)
The Error: Using
The Solution: Switch to Bulky, Electron-Rich Phosphines or NHC-Palladium Precatalysts .
Recommended Systems
| Catalyst System | Mechanism of Action | Best For |
| Pd-PEPPSI-IPr | Stabilized by a "throw-away" pyridine ligand.[1] The bulky NHC (N-Heterocyclic Carbene) wingtips sterically shield the Pd center from amine poisoning. | First Choice. Robust, air-stable, handles difficult substrates.[2] |
| XPhos Pd G3 | Buchwald 3rd Gen Precatalyst. Rapidly generates the active | High-throughput screening, sterically hindered couplings. |
| SPhos | Similar to XPhos but more electron-rich. Enhances oxidative addition.[3] | Electron-rich aryl chlorides. |
Phase 2: The Boron Source (The Fuel)
The Error: Using 2-pyridine boronic acid directly. The Science: 2-Pyridine boronic acids exist as zwitterions in neutral/basic media, which accelerates C-B bond hydrolysis (protodeboronation).[4]
The Solution: Use "Slow-Release" or Protected Boron Species.[4]
-
MIDA Boronates: These are stable to storage and hydrolyze slowly under basic conditions, keeping the concentration of the unstable boronic acid low but constant (preventing decomposition) [3].
-
Pinacol Esters (BPin): Significantly more stable than free acids.
-
Lithium Triisopropyl Boronates: Highly reactive but more stable than acids; useful for very difficult transmetallations [4].
Visualizing the Failure Mode
The following diagram illustrates the competitive pathway between the productive catalytic cycle and the amine-poisoning pathway.
Caption: Competitive pathways in aminopyridine coupling. Note how amine coordination sequestrates the active catalyst.
Master Protocol: Pd-PEPPSI-IPr Optimized Workflow
This protocol is designed to be self-validating . Follow the checkpoints to ensure the reaction is proceeding correctly.
Reagents:
-
Aryl Halide: 1.0 equiv (Aminopyridine bromide/chloride)
-
Boron Source: 1.2 - 1.5 equiv (Prefer Pinacol Ester or MIDA)
-
Catalyst: Pd-PEPPSI-IPr (2 - 5 mol%)
-
Base:
(3.0 equiv) or (for difficult cases) -
Solvent: Dioxane/Water (4:1 ratio) or Toluene/Water (for higher temps)
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction vial/Schlenk tube equipped with a stir bar. Allow to cool under Argon/Nitrogen.
-
Solids Addition: Add the Aryl Halide, Boron Source, Base, and Pd-PEPPSI-IPr to the vial.
-
Checkpoint 1: Pd-PEPPSI-IPr is a yellow powder. If it is dark brown or black, it has decomposed.
-
-
Degassing (CRITICAL): In a separate flask, mix Dioxane and Water. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction.
-
Initiation: Add the degassed solvent to the reaction vial via syringe. Seal the vial immediately.
-
Reaction: Heat to 80°C - 100°C with vigorous stirring.
-
Checkpoint 2: The reaction mixture should turn from yellow to a light amber/brown solution. If it turns black immediately (within 5 mins) and precipitates, your catalyst has "crashed out" (poisoned or oxidized).
-
-
Monitoring: Check by LCMS after 2 hours.
-
Checkpoint 3: Look for the protodeboronated byproduct (Ar-H).[5] If this is the major product, switch to anhydrous conditions (see Troubleshooting).
-
Troubleshooting & FAQ
Q1: The reaction turns black instantly, and I get no conversion.
Diagnosis: "Pd-Black" formation. The ligand has dissociated, and Pd(0) has aggregated. Fix:
-
Switch Ligand: Move to XPhos Pd G3 or Pd-PEPPSI-IPr . The bulky ligands prevent aggregation.
-
Check Oxygen: Ensure rigorous degassing. Oxygen oxidizes phosphines, causing ligand dissociation.
-
Lower Temperature: Start at 60°C. High heat can accelerate catalyst decomposition before the cycle starts.
Q2: I see the starting material is consumed, but the mass corresponds to the de-halogenated pyridine (Protodeboronation).
Diagnosis: The boronic acid is hydrolyzing faster than it is transmetallating. Fix:
-
Change Boron Source: Switch to a MIDA boronate .
-
Reduce Water: Switch to anhydrous THF or Dioxane and use CsF or finely ground anhydrous
as the base. -
"Slow Addition": Add the boronic acid/ester solution slowly via syringe pump over 1 hour to keep its concentration low relative to the catalyst.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Catalyst death or product inhibition.[6] Fix:
-
Re-dose Catalyst: Add a second portion (1-2 mol%) of catalyst after the stall.
-
Protect the Amine: If the free amine is the culprit, protect it as an acetamide (
) or Boc group ( ) before coupling. This removes the poisoning capability.
Troubleshooting Decision Tree
Caption: Diagnostic logic for common Suzuki coupling failures.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Applications. Chemistry – A European Journal .
-
Knapp, D. M., et al. (2010). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society .
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society .
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society .
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Palladium Remediation in Aminopyridine Syntheses
Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of 4-(4-Fluorophenyl)pyridin-2-amine via Suzuki-Miyaura cross-coupling is highly efficient for building biaryl scaffolds. However, achieving the strict International Council for Harmonisation (ICH) Q3D regulatory limits for residual palladium (Pd)—typically < 10 ppm for oral medications—is a notorious bottleneck[1].
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you successfully clear palladium impurities from your active pharmaceutical ingredients (APIs).
Diagnostic Workflow for Palladium Removal
Decision matrix for selecting a palladium scavenging strategy based on API solubility.
FAQs: The "Why" and "How" of Palladium Scavenging
Q: Why does 4-(4-Fluorophenyl)pyridin-2-amine retain palladium so stubbornly? A: The challenge is rooted in coordination chemistry. 4-(4-Fluorophenyl)pyridin-2-amine contains two potent Lewis basic sites: the pyridine nitrogen and the exocyclic amine group. These nitrogen atoms act as strong ligands, forming highly stable bidentate or monodentate complexes with both Pd(0) and Pd(II) species[2],. This chelation effect outcompetes standard purification techniques like simple filtration, rendering the palladium completely soluble in the organic phase alongside your API[3].
Q: Which scavengers are most effective for breaking this N-Pd bond? A: To break the strong N-Pd bonds, you must introduce a ligand with a higher thermodynamic affinity for palladium. According to Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" metal and prefers "soft" ligands like sulfur over "harder" nitrogen atoms[4].
-
Trimercaptotriazine (TMT): Available as a macroporous polystyrene resin (MP-TMT), this scavenger covalently binds Pd and is highly selective for palladium over the organic product, often reducing Pd levels by a factor of 100–1000[4],[5].
-
Potassium Isopropyl Xanthate (PIX): A simple, readily available homogeneous scavenger. PIX forms a highly insoluble complex with palladium that can be easily filtered off, reducing Pd to < 1 ppm[6],.
Quantitative Data: Scavenger Efficacy Comparison
To facilitate easy comparison, the following table summarizes the performance of industry-standard scavengers when applied to nitrogen-rich heterocycles.
| Scavenger Type | Mode of Action | Optimal Solvent Compatibility | Typical Pd Reduction | Scalability / Cost |
| PIX (Potassium Isopropyl Xanthate) | Homogeneous Ligand Exchange & Precipitation | Aqueous/Organic mixtures (e.g., MeCN/Water) | 500 ppm → < 1 ppm | High / Very Low Cost |
| MP-TMT (Macroporous TMT) | Heterogeneous Covalent Binding | THF, DCM, Toluene, DMF | 800 ppm → < 10 ppm | High / Moderate Cost |
| Si-Thiol (Silica-bound Thiol) | Heterogeneous Covalent Binding | Broad (Organic and Aqueous) | 500 ppm → ~20 ppm | Medium / High Cost |
| Activated Carbon | Physisorption | Broad | 500 ppm → ~150 ppm | Very High / Low Cost |
Self-Validating Experimental Protocols
Protocol A: Homogeneous Scavenging with Potassium Isopropyl Xanthate (PIX)
Mechanistic pathway of ligand exchange and precipitation using PIX scavenger.
Methodology:
-
Dissolution: Dissolve the crude 4-(4-Fluorophenyl)pyridin-2-amine in a mixture of Acetonitrile (MeCN), Dimethylacetamide (DMAc), and Water (approx. 7 volumes total).
-
Scavenger Addition: Add 5 mol% of Potassium Isopropyl Xanthate (PIX) relative to the API.
-
Agitation: Stir the mixture vigorously for 30 minutes at room temperature to allow complete ligand exchange.
-
Precipitation: Add 1 equivalent of NH₄HSO₄ to the mixture, followed by the slow addition of MeCN (14 volumes) over 10 hours at 15 °C. This forces the Pd-xanthate complex to precipitate fully.
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble Pd-xanthate complex.
-
Validation: Analyze the filtrate via ICP-MS. Expected residual palladium is < 1 ppm[6].
Protocol B: Heterogeneous Scavenging with Macroporous Trimercaptotriazine (MP-TMT)
Methodology:
-
Preparation: Dissolve the crude API in a compatible solvent such as THF or DMF (ensure complete solubility of the API)[5].
-
Resin Loading: Calculate the total moles of palladium present in the crude mixture based on initial catalyst loading. Add 3 to 5 equivalents of Biotage MP-TMT resin relative to the palladium content[5].
-
Incubation: Agitate the suspension on an orbital mixer for 18 to 24 hours at room temperature. Causality Note: Gentle orbital mixing prevents the mechanical shearing of the macroporous resin beads, which could otherwise create fine particulates that bypass filtration[5].
-
Isolation: Filter the solution away from the resin using a 20-μm frit. Wash the resin cake twice with fresh solvent (e.g., Toluene or THF) to ensure complete recovery of the API[5].
-
Validation: Concentrate the filtrate and analyze via ICP-MS. Expected reduction is 100- to 1000-fold[5].
Troubleshooting Guide
Issue: Palladium levels plateau at ~50 ppm despite repeated scavenger treatments.
-
Root Cause: The presence of highly stable Pd(0) nanoparticles or unreactive Pd species that do not readily undergo ligand exchange with the scavenger.
-
Solution: Implement a synergistic scavenging system. Add a catalytic amount of iodine (I₂) alongside the PIX scavenger. The iodine acts as a mild oxidant, converting unreactive Pd(0) into Pd(II). Pd(II) is significantly more susceptible to chelation by the xanthate ligand, which can drive residual palladium down to as low as 0.1 ppm[6],.
Issue: The scavenger degrades the API or causes significant yield loss.
-
Root Cause: Functionalized silica resins (like Si-Thiol) or highly acidic aqueous washes can sometimes induce side reactions or trap the API within the silica matrix[4].
-
Solution: Switch from a silica-supported scavenger to a highly cross-linked polystyrene matrix like MP-TMT, which exhibits superior selectivity for palladium over organic products[4],[5]. Alternatively, adjust the pH of the scavenging environment to ensure the aminopyridine remains unprotonated and fully soluble in the organic phase.
Issue: Inconsistent performance of palladium scavengers across different batches.
-
Root Cause: Variable particle sizes of agglomerated palladium or incomplete initial filtration.
-
Solution: Always perform a pre-filtration step through a Celite pad to remove large palladium black agglomerates before introducing the scavenger[1]. Scavengers have defined pore sizes designed to capture soluble complexes and fine particles; saturating them with large agglomerates drastically reduces their efficiency[1].
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. URL: [Link]
-
Ren, H., Strulson, C. A., Humphrey, G., et al. (2017). Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. Green Chemistry, RSC Publishing. URL: [Link]
-
Biotage. (2016). Biotage® MP-TMT Palladium Scavenger Product Note. URL: [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. URL: [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in 4-Arylpyridine Synthesis
Welcome to the Application Scientist Support Hub.
Synthesizing 4-arylpyridines with high regiochemical fidelity is a notorious challenge in heterocyclic and medicinal chemistry. Because the pyridine nitrogen inherently activates the C2 and C4 positions toward nucleophilic or radical attack, and polarizes the ring to favor C2 in transition-metal cross-couplings, obtaining pure C4-isomers often results in intractable mixtures.
This guide provides field-proven diagnostic pathways, mechanistic causalities, and self-validating protocols to overcome C2/C3/C4 selectivity issues across three primary synthetic strategies: Radical C-H Functionalization, Direct C-H Arylation, and Site-Selective Cross-Coupling.
Module A: Radical C-H Functionalization (Minisci-Type Reactions)
Q: My Minisci reaction on native pyridine yields a 1:1 mixture of C2 and C4 isomers. How can I force complete C4 selectivity?
A: The innate LUMO coefficients at the C2 and C4 positions of a protonated pyridine are nearly identical, making thermodynamic or kinetic differentiation difficult under standard Minisci conditions[1]. To achieve absolute C4 selectivity, you must alter the steric environment.
The Solution: Employ a transient, removable blocking group. By reacting the native pyridine with a maleic acid derivative, you form a stable pyridinium salt. This bulky group sterically shields the C2 and C6 positions, forcing the incoming carbon-centered radical to attack exclusively at C4[2]. Following the reaction, the blocking group is easily removed with a mild base like DBU[3].
Workflow for C4-selective Minisci functionalization using a removable steric blocking group.
Validated Protocol: C4-Selective Minisci Arylation via Blocking Group
Self-Validation Checkpoint: The intermediate pyridinium salt is often crystalline. Verify its formation via crude 1H-NMR before proceeding to the radical addition step to ensure complete C2/C6 blockage[2].
-
Blocking Group Installation: Dissolve native pyridine (1.0 equiv) and the maleate-derived blocking reagent (1.05 equiv) in dichloromethane (DCM). Stir at room temperature until precipitation occurs. Filter and dry the pyridinium salt.
-
Radical Addition: In a reaction vial, combine the pyridinium salt (0.5 mmol), aryl carboxylic acid (1.0 mmol), AgNO3 (20 mol%), and (NH4)2S2O8 (1.0 mmol) in a 1:1 mixture of DCE:H2O (0.1 M)[2].
-
Heating: Stir the biphasic mixture at 50 °C for 2 hours. Checkpoint: Monitor by TLC; the highly polar salt will remain at the baseline, but the UV-active C4-adduct will show distinct fluorescence.
-
Deprotection: Add DBU (6.0 equiv) directly to the crude mixture to cleave the blocking group[2]. Extract with ethyl acetate, concentrate, and purify via silica gel chromatography to isolate the pure 4-arylpyridine.
Module B: Transition-Metal Catalyzed Direct C-H Arylation
Q: When attempting Pd-catalyzed C-H arylation of 3-substituted pyridines, I am getting C5 arylation instead of the desired C4 product. Why?
A: In transition-metal catalyzed C-H activation, the pyridine nitrogen lone pair can coordinate to the palladium center, poisoning the catalyst or directing activation to the adjacent C2 position. Furthermore, electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond intrinsically disfavors palladation at C2/C6[4].
The Solution: To selectively drive palladation to C4, you must leverage the electronic character of the substrate. Introducing an electron-withdrawing group (EWG) at the C3 position increases the acidity of the adjacent C4-H bond. Additionally, utilizing an azophilic Lewis acid (like Ag2CO3) acts as a halide scavenger while simultaneously coordinating the pyridine nitrogen, reducing its Lewis basicity and preventing catalyst deactivation[4].
Quantitative Data: Influence of Additives on C-H Arylation Selectivity
The following table summarizes the causal relationship between catalytic additives and regioselectivity in the Pd-catalyzed C-H arylation of 3-nitropyridine[4].
| Catalyst System | Additive | Major Product | Yield | Regioselectivity (C4 : C5) |
| Pd(OAc)2 / P(n-Bu)Ad2 | None | C4-Aryl | 19% | ~ 3 : 1 |
| Pd(OAc)2 / P(n-Bu)Ad2 | Ag2CO3 | C4-Aryl | >85% | > 20 : 1 |
| Pd(OAc)2 / P(n-Bu)Ad2 | Cs2CO3 (No Ag) | Mixed | <25% | Poor |
Module C: Site-Selective Cross-Coupling of 2,4-Dihalopyridines
Q: I am performing a Suzuki-Miyaura cross-coupling on 2,4-dibromopyridine. I need the aryl group at C4, but the reaction exclusively yields the C2-aryl product. How do I invert this intrinsic selectivity?
A: This is a classic dichotomy in cross-coupling. Oxidative addition is thermodynamically and kinetically favored at the C2 position due to its proximity to the electronegative nitrogen, which lowers the C-X bond dissociation energy and increases local electrophilicity[5].
The Solution: You can override this intrinsic electronic bias by manipulating the catalyst speciation or ligand sterics .
-
Ligand Control: Using a highly sterically hindered N-heterocyclic carbene (NHC) ligand (e.g., IPr) forces the bulky Pd complex to undergo oxidative addition at the less sterically encumbered C4 position[6].
-
Catalyst Speciation (Cluster Regime): Lowering the Pd/ligand ratio and adding a stabilizing salt (like n-Bu4NOH) shifts the active catalyst from a mononuclear Pd species to multinuclear Pd clusters/nanoparticles. These aggregated Pd species exhibit completely divergent reactivity, favoring C4 over C2[7],[8].
Catalyst speciation dichotomy dictating C2 vs. C4 site-selectivity in Suzuki-Miyaura coupling.
Validated Protocol: C4-Selective Suzuki-Miyaura Coupling via Pd Clusters
Self-Validation Checkpoint: The visual appearance of the reaction mixture is critical. The formation of a dark, homogeneous solution rather than a black precipitate indicates the successful stabilization of the active Pd3-type clusters[8].
-
Preparation: In a Schlenk flask under inert atmosphere, add 2,4-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(OAc)2 (5 mol%).
-
Ligand Ratio Tuning: Add PPh3 at a strictly controlled 1:1 or 1:1.5 ratio relative to Pd(OAc)2. Do not exceed this ratio, as higher ligand concentrations will break up the clusters into mononuclear species, reverting selectivity to C2[8].
-
Base/Stabilizer Addition: Add aqueous n-Bu4NOH (2.0 equiv). This acts as both the base for transmetalation and the stabilizing salt for the Pd nanoparticles[7].
-
Reaction: Stir in toluene at 80 °C for 12 hours.
-
Workup: Quench with water, extract with EtOAc, and verify the C4:C2 ratio via crude GC-MS or 1H-NMR before column chromatography. You should observe >10:1 selectivity for the C4-aryl-2-halopyridine[6],[8].
References
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
- Recent Advances in Minisci-Type Reactions. SciSpace.
- C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. SciSpace.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC - NIH.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society - ACS Publications.
Sources
- 1. scispace.com [scispace.com]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in 4-Fluorophenylboronic Acid Couplings
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura couplings involving 4-fluorophenylboronic acid. This guide provides in-depth troubleshooting, experimental protocols, and expert insights to help you navigate and overcome common obstacles in your synthetic endeavors.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, when one or both coupling partners possess significant steric bulk, the reaction's efficiency can be dramatically reduced. The coupling of 4-fluorophenylboronic acid with sterically encumbered aryl halides is a prime example of this challenge. The fluorine atom, while not excessively large, contributes to the electronic properties of the ring, and when combined with bulky ortho-substituents on the coupling partner, can significantly impede the key steps of the catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Steric hindrance can negatively impact each of these steps, but it is often the oxidative addition of the palladium catalyst to the aryl halide and the subsequent reductive elimination that are most affected.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of 4-fluorophenylboronic acid with sterically hindered partners in a question-and-answer format.
Q1: My reaction shows low to no conversion of starting materials. What are the likely causes?
A: This is a frequent issue when dealing with sterically demanding substrates. The primary culprits are often related to the catalyst system and reaction conditions.
-
Inefficient Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-halogen bond of your aryl halide is often the rate-limiting step.[2][5] With bulky substrates, this step can be extremely slow.[3]
-
Suboptimal Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and can significantly influence the reaction outcome.[6] An unsuitable base may not efficiently activate the boronic acid for transmetalation.[7][8]
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose, particularly at higher temperatures.[3][9]
Q2: I'm observing significant formation of side products, such as homocoupling of the boronic acid. How can I minimize this?
A: Homocoupling and other side reactions are common when the desired cross-coupling pathway is slow.
-
Presence of Oxygen: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[9][10] Rigorous degassing of your solvent and reaction mixture is crucial.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[10] This can be exacerbated by strong bases and excess water.[11] Consider using a milder base or switching to a more stable boronic ester.
-
Dehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be a competing pathway, especially under harsh reaction conditions.[10]
Q3: How do I select the optimal catalyst system for my sterically hindered coupling?
A: The choice of the palladium source and, more importantly, the ligand is paramount for success.
-
Bulky, Electron-Rich Ligands: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often necessary.[10][11] These ligands promote the crucial oxidative addition and reductive elimination steps.[12] Examples include Buchwald-type ligands (e.g., XPhos, SPhos) and other triarylphosphines.[11][12]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for challenging couplings, offering high stability and activity.[11][13]
-
Precatalysts: Using a well-defined palladium precatalyst can lead to more consistent generation of the active Pd(0) species in situ, improving reproducibility.[14]
Experimental Protocols & Optimization Strategies
The following protocols provide a starting point for optimizing your sterically hindered Suzuki-Miyaura coupling reaction.
General Experimental Protocol
This is a representative procedure and will likely require optimization for your specific substrates.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the sterically hindered aryl halide (1.0 mmol), 4-fluorophenylboronic acid (1.2-1.5 mmol), and the chosen base (2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) to the reaction vessel.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1.2-6 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your reaction.
Caption: A logical workflow for troubleshooting sterically hindered Suzuki couplings.
Data-Driven Optimization: Catalyst and Ligand Selection
The choice of ligand is often the most critical parameter for a successful sterically hindered coupling. Below is a table summarizing the performance of different ligand types for a hypothetical coupling of a bulky aryl bromide with 4-fluorophenylboronic acid.
| Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | <5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 85 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| PEPPSI-IPr | K₃PO₄ | THF | 80 | 88 |
This data is illustrative and actual results will vary depending on the specific substrates.
Understanding the Mechanism: The Role of Bulky Ligands
Bulky, electron-rich ligands play a crucial role in overcoming the challenges of steric hindrance.[12] They facilitate the key steps of the catalytic cycle in several ways.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
-
Facilitating Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, which promotes the insertion of Pd(0) into the aryl-halide bond.[12]
-
Promoting Reductive Elimination: The steric bulk of the ligands creates a congested environment around the palladium center, which favors the reductive elimination step to release the product and regenerate the active catalyst.[14]
-
Stabilizing the Catalyst: Bulky ligands can protect the palladium center from deactivation pathways, leading to a longer catalyst lifetime.
Conclusion
Overcoming steric hindrance in the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid requires a systematic approach to reaction optimization. By carefully selecting the catalyst system, particularly the ligand, and fine-tuning the reaction conditions, researchers can achieve high yields of the desired biaryl products. This guide provides a foundation for troubleshooting and developing robust protocols for these challenging yet important transformations.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Medical News. (2023, July 19). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
UdG. (n.d.). The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]
-
ACS Publications. (2023, August 30). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [dugi-doc.udg.edu]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 14. reddit.com [reddit.com]
Minimizing protodeboronation side reactions in Suzuki coupling
Technical Support: Anti-Protodeboronation Task Force Ticket ID: #SUZUKI-PB-001 Subject: Minimizing Protodeboronation in Palladium-Catalyzed Cross-Couplings Status: Open Agent: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Anti-Protodeboronation Task Force. We understand that seeing your precious boronic acid convert into a simple arene (Ar-H) instead of the desired biaryl product is one of the most frustrating failures in organic synthesis.
This guide treats protodeboronation not as bad luck, but as a competing kinetic pathway that can be suppressed through mechanistic understanding.
Module 1: Diagnostic Triage
"Is it Protodeboronation or Catalyst Death?"
Before optimizing, confirm the diagnosis. Low yields can result from many factors (oxidative addition failure, catalyst poisoning). You are dealing with protodeboronation if:
| Diagnostic Method | Observation Indicating Protodeboronation |
| GC-MS / LC-MS | You observe a mass peak corresponding to [M-B(OH)₂ + H] . For a boronic acid |
| ¹H NMR | Disappearance of the C-B bond. For 2-pyridyl boronates, the distinct shift of the proton adjacent to boron moves significantly upfield (resembling pyridine). |
| Boronic Acid Recovery | You recover no starting boronic acid, but the aryl halide remains unreacted. |
Module 2: The Mechanistic Root Cause
"Know Your Enemy"
Protodeboronation is primarily a base-catalyzed event. To couple, your boronic acid must become a boronate "ate" complex (negatively charged). Unfortunately, this same "ate" complex is the species that gets protonated.
The Kinetic Race: You are racing two pathways against each other:
-
Transmetallation (Good): The boronate transfers the aryl group to Palladium.
-
Protodeboronation (Bad): The boronate reacts with a proton source (usually water or solvent protons).
Visualizing the Conflict:
Caption: The "Fork in the Road." The boronate complex is required for coupling but is also the vulnerable species for protonation. Success depends on making Pathway A faster than Pathway B.
Module 3: Substrate-Specific Protocols
The solution depends entirely on what you are trying to couple.
Scenario A: The "Impossible" Heterocycles (2-Pyridyl, Oxazole, Thiazole)
Why it fails: Nitrogen lone pairs coordinate to boron, facilitating C-B bond cleavage. 2-Pyridyl boronic acid is notoriously unstable, often decomposing in minutes.
The Fix: Copper-Mediated Transmetallation Copper(I) creates a transient Cu-Ar species that transmetallates to Pd faster than the boron species can protonate.
Protocol 1: The "Copper Effect"
-
Reagents:
-
Boronate ester (Pinacol preferred)
-
Catalyst:
(5 mol%) or / SPhos -
Additive: CuCl (1.0 equiv) or Cu(I)-thiophene-2-carboxylate (CuTC)
-
Base:
(2.0 equiv) -
Solvent: DMF or DMSO (Anhydrous)
-
-
Procedure:
-
Mix Aryl Halide, Boronate, Pd catalyst, and CuCl in a vial inside a glovebox or under strict Argon flow.
-
Add anhydrous DMF.
-
Heat to 60-80°C.
-
Note: The Cu(I) scavenges the pyridyl group from boron, protecting it from protons and handing it directly to Palladium.
-
Scenario B: Polyfluorinated Aryls (e.g., Pentafluorophenyl)
Why it fails: The electron-withdrawing fluorines stabilize the anionic charge on the carbon during cleavage, making the C-B bond extremely fragile to protons.
The Fix: Anhydrous Fluoride Activation Water is the enemy here. You must activate the boron without generating hydroxide ions.
Protocol 2: Anhydrous Fluoride System
-
Reagents:
-
Procedure:
-
Flame-dry your glassware. Water content must be <50 ppm.
-
Use CsF that has been dried under vacuum at 120°C overnight.
-
Run the reaction.[6][8][9][10] The Fluoride anion (
) activates the boron to form , which transmetallates but is far less basic (and thus less prone to protonation) than the hydroxy-boronate.
-
Module 4: The "Nuclear Option" (MIDA Boronates)
If standard boronic acids fail despite optimization, you must switch reagent classes. MIDA (N-methyliminodiacetic acid) boronates are the industry standard for solving this problem.
Why it works: The boron atom is
Concept: Keep the concentration of active (vulnerable) boronic acid low, so it is consumed by the catalyst immediately upon release.
Protocol 3: MIDA Slow-Release
-
Reagents:
-
MIDA Boronate (1.5 equiv)
-
Base:
(3.0 equiv) - Crucial: Use anhydrous tribasic phosphate. -
Solvent: Dioxane : Water (10:1 ratio)
-
Temp: 60°C
-
-
Mechanism: The water slowly hydrolyzes the MIDA cage.
Because the active species is released slowly, it never builds up high enough concentrations to undergo significant side reactions (homocoupling or protodeboronation).
Module 5: Decision Matrix & Reagent Guide
Use this flowchart to select your initial conditions.
Caption: Optimization Decision Tree. Select your protocol based on the electronic nature of your boronic acid.
Frequently Asked Questions (FAQ)
Q: Can I just add more boronic acid to compensate for the loss? A: Sometimes, but it's risky. Excess boronic acid often leads to homocoupling (Ar-Ar) which can be impossible to separate from your product. It is better to fix the kinetics than to brute-force the stoichiometry.
Q: Why does my reaction turn black immediately? A: This is "Palladium Black" precipitation. It means your catalyst is decomposing before it can perform the coupling. This often happens if the transmetallation is too slow (due to stable boronates) or if the phosphine ligands are oxidized. Switch to a precatalyst like XPhos Pd G4 to ensure active Pd enters the cycle efficiently.
Q: I don't have MIDA boronates. Can I make them?
A: Yes. You can synthesize MIDA boronates from unstable boronic acids by refluxing them with MIDA and Dean-Stark water removal. However, if your boronic acid is already decomposing, buy the MIDA ester directly or synthesize the trifluoroborate salt (
References
-
Mechanistic Insight: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[11] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link
-
Copper Facilitation: Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009).[12] Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345-347. Link
-
Anhydrous Fluoride Conditions: Kinnepohl, T., & Heinrich, M. R. (2015). Anhydrous Suzuki-Miyaura Coupling with CsF. Chemistry – A European Journal.[10] Link
-
Protodeboronation Kinetics: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165. Link
Sources
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid [jmchemsci.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
4-(4-Fluorophenyl)pyridin-2-amine stability under acidic conditions
A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support center for 4-(4-fluorophenyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the handling and formulation of this compound, particularly concerning its stability in acidic environments. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(4-fluorophenyl)pyridin-2-amine in acidic solutions?
A1: The primary stability concern for 4-(4-fluorophenyl)pyridin-2-amine in acidic conditions is its susceptibility to acid-catalyzed degradation. The molecule possesses two nitrogen atoms, the exocyclic amine (-NH2) and the pyridine ring nitrogen, both of which can be protonated. Protonation of the pyridine ring nitrogen is generally more favorable and can increase the molecule's solubility in aqueous acidic solutions. However, under certain acidic conditions (e.g., elevated temperatures, presence of certain catalysts), the compound may undergo hydrolysis or other degradation reactions.
Q2: Which nitrogen atom in 4-(4-fluorophenyl)pyridin-2-amine is more basic and therefore more likely to be protonated first?
A2: The pyridine ring nitrogen is generally more basic than the exocyclic amino group in 2-aminopyridine derivatives.[1][2] This is because the lone pair of electrons on the exocyclic nitrogen can be delocalized into the aromatic pyridine ring, reducing its basicity.[3] Therefore, in an acidic environment, the pyridine ring nitrogen will be preferentially protonated.[1][4]
Q3: What are the potential degradation pathways for 4-(4-fluorophenyl)pyridin-2-amine under acidic conditions?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of 2-aminopyridines, potential degradation could involve hydrolysis of the amino group, although this is generally slow for simple amines.[5] More complex degradation pathways could be initiated by protonation and subsequent reactions, potentially leading to ring-opening or polymerization under harsh conditions. Forced degradation studies are essential to identify the specific degradation products and pathways for this compound.[6][7][8]
Q4: How can I monitor the stability of 4-(4-fluorophenyl)pyridin-2-amine in my experiments?
A4: The most effective way to monitor the stability of 4-(4-fluorophenyl)pyridin-2-amine is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric detection.[9][10] Such a method should be able to separate the parent compound from any potential degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues you might encounter during your research.
Issue 1: Inconsistent or non-reproducible experimental results.
If you are observing variability in your experimental outcomes, it could be due to the on-bench degradation of your 4-(4-fluorophenyl)pyridin-2-amine stock solutions or in your assay medium.
Underlying Cause: The compound may be degrading in your acidic experimental buffers or solutions over time, leading to a decrease in the effective concentration of the active molecule.
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting inconsistent experimental results.
Experimental Protocol: Preliminary Stability Assessment by HPLC
-
Solution Preparation:
-
Prepare a stock solution of 4-(4-fluorophenyl)pyridin-2-amine in a suitable organic solvent (e.g., DMSO, Methanol).
-
Dilute the stock solution to a final concentration in your acidic experimental buffer.
-
Prepare two sets of samples: one for immediate analysis ("fresh") and another to be stored under your typical experimental conditions (e.g., room temperature, 37°C) for a defined period ("aged").
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
Inject and analyze the "fresh" sample to determine the initial peak area of the parent compound.
-
After the defined storage period, inject and analyze the "aged" sample.
-
-
Data Interpretation:
-
Compare the peak area of the parent compound in the "fresh" and "aged" samples. A significant decrease in the peak area of the parent compound in the aged sample, potentially accompanied by the appearance of new peaks, indicates degradation.
-
Issue 2: Appearance of unknown peaks in chromatograms during formulation development.
The emergence of new peaks during the analysis of your formulation suggests the formation of degradation products.
Underlying Cause: The acidic excipients or the overall pH of your formulation are likely causing the degradation of 4-(4-fluorophenyl)pyridin-2-amine.
Forced Degradation Study Workflow:
Figure 2. Workflow for identifying unknown peaks through a forced degradation study.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8][12]
1. Acid Hydrolysis:
- Dissolve 4-(4-fluorophenyl)pyridin-2-amine in a solution of 0.1 M HCl.
- Incubate samples at an elevated temperature (e.g., 60°C) for a set period (e.g., 24, 48, 72 hours).
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC or LC-MS analysis.
2. Base Hydrolysis:
- Dissolve the compound in 0.1 M NaOH.
- Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
3. Oxidative Degradation:
- Dissolve the compound in a solution of 3% hydrogen peroxide.
- Keep the sample at room temperature and monitor for degradation at various time points.
4. Thermal Degradation:
- Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.
- Dissolve the heat-stressed solid in a suitable solvent for analysis.
5. Photolytic Degradation:
- Expose a solution of the compound to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.
- Analyze the sample at appropriate time intervals.
Data Summary Table for Forced Degradation:
| Stress Condition | Temperature | Duration | % Degradation (Example) | Number of Degradants |
| 0.1 M HCl | 60°C | 48h | 15% | 2 |
| 0.1 M NaOH | 60°C | 48h | 5% | 1 |
| 3% H₂O₂ | Room Temp | 24h | 20% | 3 |
| Thermal (Solid) | 80°C | 72h | <2% | 0 |
| Photolytic | ICH Q1B | - | 8% | 1 |
Analytical Method for Degradation Product Identification:
A validated LC-MS (Liquid Chromatography-Mass Spectrometry) method is the preferred technique for identifying unknown degradation products.
-
Chromatography: Utilize a UHPLC system with a C18 column for efficient separation. A gradient elution with mobile phases like 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a good starting point.[11]
-
Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and its degradation products. This will aid in the elucidation of their elemental compositions and structures.
By following these guidelines, researchers can proactively address the stability challenges of 4-(4-fluorophenyl)pyridin-2-amine under acidic conditions, ensuring the reliability of their scientific findings and the development of stable pharmaceutical formulations.
References
- Dash, A., & Dash, N. (2010). Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).
- Movassaghi, M., & Hill, M. D. (2006).
- Feng, F., et al. (2018). Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences. PMC.
- Jubilut, G. N., et al. (2005). Metal-free catalysts for the hydrolysis of RNA derived from guanidines, 2-aminopyridines, and 2-aminobenzimidazoles. PubMed.
- Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Sharma, P., & Rohilla, S. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ScienceDirect.
- National Center for Biotechnology Inform
- Bote, I. C., et al. (2024). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives.
- Chemistry Steps. (2022).
- Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry.
- Tahir, M. N., et al. (2007). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. PMC.
- Kumar, V., & Kumar, P. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- ResearchGate. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- KNAUER. (2022).
- MDPI. (2024). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine.
- MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
- National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)pyridine. PubChem.
- Thermo Fisher Scientific. (n.d.).
- Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
- Wang, S., et al. (2019). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC.
- Trimeric Corporation. (2012). Degradation Products and Volatile Emissions in Post-Combustion Amine CO2 Capture Processes.
- University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
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- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Scale-Up Synthesis of 4-(4-Fluorophenyl)pyridin-2-amine
Welcome to the Technical Support Center for the scale-up synthesis of 4-(4-Fluorophenyl)pyridin-2-amine . This guide is designed for process chemists and drug development professionals transitioning this critical active pharmaceutical ingredient (API) intermediate from bench-scale discovery to multi-kilogram production.
The synthesis typically relies on a Suzuki-Miyaura cross-coupling between a 4-halo-pyridin-2-amine and 4-fluorophenylboronic acid. While reliable at the milligram scale, this specific substrate combination presents severe thermodynamic and kinetic challenges upon scale-up, primarily due to the chelating nature of the 2-aminopyridine motif and the instability of fluorinated boronic acids.
Visualizing the Scale-Up Workflow
Fig 1. Scale-up workflow for 4-(4-Fluorophenyl)pyridin-2-amine synthesis and Pd scavenging.
Section 1: Reaction Kinetics & Thermodynamics (Troubleshooting)
Q1: My scale-up batch shows significant unreacted 4-chloro-pyridin-2-amine and a high level of fluorobenzene byproduct. What is happening?
Causality: You are experiencing protodeboronation of the 4-fluorophenylboronic acid. Fluorinated aryl boronic acids are highly susceptible to base-catalyzed protodeboronation, especially at elevated temperatures (>65 °C). The base facilitates the cleavage of the C-B bond, releasing fluorobenzene and consuming your nucleophile before transmetalation can occur (1)[1].
Solution:
-
Thermal Control: Lower the reaction temperature (e.g., 25–40 °C) and use a more active catalyst system (like Pd(OAc)₂/XPhos) to maintain the reaction rate at lower thermal energy.
-
Base Selection: Switch to a milder base (e.g., K₃PO₄ instead of NaOH or KOH).
-
Reagent Modification: Convert the free boronic acid to a pinacol ester. This acts as a slow-release mechanism for the active boronic species, matching the catalytic turnover rate and minimizing the standing concentration of the vulnerable acid.
Q2: The reaction stalls at 60% conversion on a 1 kg scale, despite working perfectly in small-scale vials. Adding more catalyst doesn't help.
Causality: The 2-aminopyridine motif is a notorious chelating agent. The free -NH₂ group and the pyridine nitrogen can form stable, off-cycle complexes with Pd(II) intermediates, effectively poisoning the catalyst (2)[2]. On a small scale, rapid kinetics and excellent mass transfer might outcompete this deactivation. On a larger scale, longer addition times and poorer mixing allow the chelation thermodynamic sink to dominate.
Solution: Utilize bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) or bidentate ligands with large bite angles. The steric bulk physically prevents the 2-aminopyridine from coordinating to the palladium center. Additionally, use a pre-formed Pd(II) pre-catalyst (like XPhos Pd G2) to ensure the active catalytic species enters the cycle immediately.
Visualizing the Deactivation Pathway
Fig 2. Suzuki-Miyaura catalytic cycle highlighting the 2-aminopyridine deactivation pathway.
Q3: How do I control the massive exotherm observed during the addition phase on a >500g scale?
Causality: Suzuki-Miyaura couplings are inherently exothermic. The heat of reaction, combined with the heat of mixing (especially when adding aqueous base to organic solvents), can overwhelm reactor cooling capacities, leading to thermal runaway and accelerated protodeboronation (1)[1].
Solution: Implement a controlled dosing strategy. Do not add all reagents upfront. Charge the reactor with the aryl halide, catalyst, and boronic ester in the solvent. Dose the aqueous base solution slowly over 2-4 hours while monitoring the internal temperature (maintaining < 40 °C).
Section 2: Downstream Processing & API Purity
Q4: We cannot get the residual Palladium below the ICH limit of 10 ppm for our oral API. Standard activated carbon is failing. What is the best approach?
Causality: The product, 4-(4-Fluorophenyl)pyridin-2-amine, retains its strong metal-binding affinity. It actively competes with standard physisorption scavengers (like charcoal) for the residual palladium, pulling it back into the organic phase (3)[3].
Solution: You must use a chemisorption scavenger with a binding affinity that vastly exceeds that of the 2-aminopyridine motif. Functionalized silicas like SiliaMetS Thiourea (4)[4] or precipitation agents like Potassium Isopropyl Xanthate (PIX) (5)[5] are highly effective.
Data Presentation: Palladium Scavenger Efficacy Comparison
| Scavenger Type | Mechanism | Optimal Temp | Equivalents (vs Pd) | Typical Residual Pd (ppm) |
| Activated Carbon | Physisorption | 25 °C | 10-20 wt% | 150 - 300 |
| Microporous TMT | Chemisorption (Ionic) | 25 °C | 5 eq | 10 - 30 |
| SiliaMetS Thiourea | Chemisorption (Covalent) | 40 °C | 4 - 5 eq | < 10 |
| PIX (Potassium Isopropyl Xanthate) | Precipitation | 20 °C | 2 - 3 eq | < 5 |
Experimental Protocol: 100g Scale-Up (Self-Validating System)
This protocol is designed with built-in validation checks to ensure causality-driven control over exotherms and catalyst poisoning.
Step 1: Reactor Preparation & Inerting
-
Charge a 2 L jacketed reactor with 4-chloro-pyridin-2-amine (100 g, 0.78 mol), 4-fluorophenylboronic acid pinacol ester (190 g, 0.85 mol, 1.1 eq), and XPhos Pd G2 (3.0 g, 0.5 mol%).
-
Add 2-MeTHF (800 mL).
-
Self-Validation Check: Purge the reactor with Nitrogen (3 vacuum/N₂ cycles). An oxygen sensor in the headspace must read < 1% O₂ before proceeding. Causality: Oxygen exclusion prevents the irreversible oxidation of the active Pd(0) species.
Step 2: Reagent Dosing
-
Prepare a 2M aqueous solution of K₃PO₄ (330 g in 780 mL degassed water).
-
Set the reactor jacket temperature to 30 °C.
-
Begin dosing the K₃PO₄ solution via an addition funnel at a rate of 3 mL/min.
-
Self-Validation Check: Monitor the internal temperature probe. If the internal temperature exceeds 38 °C, the dosing pump must automatically pause until the temperature drops below 32 °C. Causality: This confirms the exotherm is active but prevents thermal runaway and subsequent protodeboronation.
Step 3: Reaction Monitoring
-
Once dosing is complete, stir at 35 °C for 4 hours.
-
Self-Validation Check: Pull a 0.5 mL aliquot, quench with water, extract with EtOAc, and run HPLC. The reaction is validated as complete only when the ratio of product to starting material is > 99:1.
Step 4: Palladium Scavenging & Isolation
-
Stop agitation and allow phase separation. Discard the lower aqueous layer.
-
To the organic layer, add SiliaMetS Thiourea (15 g, ~5 eq relative to Pd).
-
Heat the mixture to 40 °C and agitate for 6 hours. Causality: Elevated temperature increases the kinetics of covalent chemisorption of Pd onto the functionalized silica.
-
Filter the mixture through a Celite pad to remove the scavenger.
-
Self-Validation Check: Perform ICP-MS on a dried 10 mg sample of the filtrate. Pd levels must be < 10 ppm before proceeding to crystallization.
-
Concentrate the solvent in vacuo and crystallize the 4-(4-Fluorophenyl)pyridin-2-amine from Heptane/EtOAc to yield the final API.
References
-
Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction (Discusses Exotherm Control and Protodeboronation). ACS Publications. 1
-
ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation (Discusses 2-aminopyridine chelation). ACS Publications.2
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . ACS Publications. 3
-
SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Post-Reaction Metal Residues . Technology Networks. 4
-
Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger . ResearchGate. 5
Sources
Validation & Comparative
HPLC method development for 4-(4-Fluorophenyl)pyridin-2-amine purity
An In-Depth Technical Guide to Developing a Stability-Indicating HPLC Purity Method for 4-(4-Fluorophenyl)pyridin-2-amine
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, scientifically-grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to assess the purity of 4-(4-Fluorophenyl)pyridin-2-amine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical decisions in method development, from stationary phase selection to mobile phase optimization. It compares alternative approaches, presents detailed experimental protocols, and establishes a validation strategy compliant with International Council for Harmonisation (ICH) guidelines. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and stability of pharmaceutical compounds.
Introduction: The Analytical Imperative
4-(4-Fluorophenyl)pyridin-2-amine is a heterocyclic aromatic amine containing a pyridine scaffold, a structure of significant interest in medicinal chemistry. The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a robust, reliable, and stability-indicating analytical method is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2]
The objective of this guide is to present a logical, field-tested workflow for developing an HPLC purity method. We will explore the physicochemical properties of the target analyte, compare different chromatographic strategies, and provide the protocols necessary to implement and validate a method that can accurately separate the main compound from potential process impurities and degradation products.
Analyte Characterization: Guiding the Method
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its behavior in a chromatographic system and inform every aspect of method development.
| Property | Value / Prediction | Implication for HPLC Method Development | Source |
| Molecular Structure | Contains a basic pyridine nitrogen and an exocyclic amine, a fluorophenyl ring (hydrophobic and capable of π-π interactions). Prone to peak tailing on standard silica columns. | [3] | |
| Molecular Formula | C₁₁H₉FN₂ | - | - |
| Molecular Weight | 188.21 g/mol | - | - |
| Predicted XlogP | 2.7 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. | [3] |
| pKa (Predicted) | ~5.2-6.0 (Pyridine N) | The basic nature is a critical factor. Mobile phase pH must be controlled to ensure consistent ionization and good peak shape. | [4] |
| UV Absorbance | Aromatic system | Strong UV absorbance expected. A wavelength around 254 nm is a good starting point, with final selection based on a UV scan. | [5][6] |
HPLC Method Development: A Comparative & Systematic Approach
The development process is a systematic optimization of chromatographic parameters to achieve the desired separation. The overall workflow is visualized below.
Caption: A systematic workflow for HPLC method development and validation.
Stationary Phase Selection: A Comparative Analysis
The stationary phase is the most critical factor for achieving selectivity.[7] Given the analyte's properties, a reversed-phase approach is most suitable.[8] The primary challenge is mitigating peak tailing caused by the interaction of the basic amine and pyridine groups with acidic silanol groups on the silica surface.[9]
Caption: Rationale for column selection based on analyte-stationary phase interactions.
Comparison of Stationary Phases:
| Stationary Phase | Primary Interaction | Advantages for this Analyte | Disadvantages for this Analyte | Recommendation |
| Standard C18 | Hydrophobic (Van der Waals) | High retention for the moderately nonpolar structure. Widely available. | High risk of severe peak tailing due to silanol interactions with the basic nitrogens.[9] | Not recommended as a primary choice. |
| Base-Deactivated C18 | Hydrophobic (Van der Waals) | Provides good retention while minimizing peak tailing through end-capping or proprietary surface treatments.[10] | May have slightly different selectivity compared to standard C18. | Primary Recommendation. A robust starting point. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Offers alternative selectivity by interacting with the fluorophenyl and pyridine rings via π-π stacking.[7] Can be useful if co-eluting impurities are an issue on a C18. | May provide less retention than a C18 phase. | Secondary Recommendation. A valuable alternative for orthogonal screening. |
Mobile Phase Optimization
The mobile phase transports the analyte and modulates its interaction with the stationary phase.[11]
-
Organic Modifier Comparison: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It is a weaker solvent than methanol in reversed-phase, which can lead to different selectivity.
-
Methanol (MeOH): Can offer unique selectivity due to its protic nature and ability to act as a hydrogen bond donor and acceptor.
-
Strategy: Begin with ACN due to its favorable physical properties. If separation from a critical impurity is challenging, substituting with or creating a ternary mixture with MeOH is a powerful optimization tool.
-
-
Aqueous Phase and pH Control: The Key to Good Peak Shape The pKa of the pyridine nitrogen is expected to be in the 5.2-6.0 range.[4] To prevent peak distortion, the mobile phase pH must be controlled to keep the analyte in a single, stable ionic form.
-
Low pH (2.5 - 3.5): At this pH, both the pyridine and amine nitrogens will be fully protonated (cationic). This suppresses the interaction with acidic silanols (which are also protonated and less active at low pH), leading to symmetrical peaks.[10] This is the recommended approach.
-
High pH ( > 8): This would deprotonate the analyte, making it neutral. While this can also yield good peak shape, it requires specialized pH-stable columns as traditional silica-based columns degrade above pH 7.5.[12]
-
Recommended Buffer: A mobile phase containing 0.1% Formic Acid or a 20 mM phosphate buffer adjusted to pH 3.0 provides excellent buffering capacity and peak shape.
-
Detection Wavelength (λ)
The presence of conjugated aromatic rings suggests strong UV absorbance. While 254 nm is a common starting point for aromatic compounds, the optimal wavelength should be determined experimentally by running a UV-Vis spectrum of the analyte in the mobile phase.[13] This ensures maximum sensitivity for both the main peak and potential impurities.
Recommended Method & Experimental Protocols
Based on the principles above, two candidate methods are proposed for initial screening. Method 1 is the primary recommendation.
| Parameter | Method 1 (Recommended) | Method 2 (Alternative Selectivity) |
| Column | Base-Deactivated C18, 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 10% to 90% B over 20 min, hold at 90% for 5 min | 10% to 90% B over 20 min, hold at 90% for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm (or λmax from scan) | UV at 254 nm (or λmax from scan) |
| Injection Vol. | 5 µL | 5 µL |
| Diluent | 50:50 Acetonitrile:Water | 50:50 Acetonitrile:Water |
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Mix HPLC-grade acetonitrile and HPLC-grade water in a 1:1 ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-(4-Fluorophenyl)pyridin-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (0.1 mg/mL): Prepare the test sample at the same concentration as the Working Standard Solution using the diluent.
Protocol 2: Forced Degradation Study (ICH Q1A(R2))
A forced degradation study is essential to demonstrate the method's specificity and stability-indicating nature.[14][15] The goal is to achieve 5-20% degradation of the API.[14]
-
Acid Hydrolysis: To 1 mL of stock solution (1.0 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH before diluting to the working concentration.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl before diluting.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105 °C for 24 hours. Prepare a solution at the working concentration.
-
Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light for a period compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Prepare a solution at the working concentration.
-
Control Sample: Use an untreated sample stored at 2-8°C.
Analyze all stressed samples alongside a control. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main analyte peak.[16]
Method Validation Protocol (ICH Q2(R2))
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[1][17]
| Validation Parameter | Purpose | Experimental Approach & Acceptance Criteria |
| Specificity | To ensure the method measures only the analyte of interest without interference. | Analyze blank, placebo (if applicable), and stressed samples. Criteria: Peak purity of the analyte in stressed samples must pass. No interfering peaks at the analyte's retention time.[18] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Analyze at least five concentrations across the range (e.g., 50% to 150% of the working concentration). Criteria: Correlation coefficient (r²) ≥ 0.999.[2] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments. |
| Accuracy | The closeness of the test results to the true value. | Perform recovery studies by spiking the analyte into a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. Criteria: Mean recovery between 98.0% and 102.0%.[18] |
| Precision | The degree of scatter between a series of measurements. | Repeatability: Six replicate injections of the same sample (%RSD ≤ 1.0%). Intermediate Precision: Repeat analysis on a different day with a different analyst/instrument (%RSD ≤ 2.0%).[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (S/N ≥ 10) or by establishing the concentration where precision (%RSD) is acceptable (e.g., ≤ 10%). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units). Criteria: System suitability parameters remain within limits. |
Conclusion
This guide has outlined a comprehensive and scientifically-driven strategy for developing a robust, stability-indicating HPLC method for the purity assessment of 4-(4-Fluorophenyl)pyridin-2-amine. By systematically comparing stationary and mobile phase options and grounding decisions in the analyte's physicochemical properties, a reliable method can be established. The primary recommendation is a reversed-phase method using a base-deactivated C18 column with an acidic mobile phase (0.1% formic acid) and acetonitrile as the organic modifier. Adherence to the detailed protocols for forced degradation and ICH-compliant validation will ensure the final method is fit for purpose in a regulated drug development environment, ultimately safeguarding product quality and patient safety.
References
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Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
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ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
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Waters. HPLC Separation Modes - Stationary Phase in HPLC.
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
-
Phenomenex. HPLC Column Selection Guide.
-
In-pharmatechnologist.com. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
-
LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
-
PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
-
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
-
ScienceDirect. Forced degradation and impurity profiling.
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
-
ResearchGate. Impurities and Forced Degradation Studies: A Review.
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
-
MDPI. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
-
ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
-
Benchchem. Technical Support Center: Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one by HPLC.
-
Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
LCGC International. Choosing the Right HPLC Stationary Phase.
-
ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
-
ThermoFisher. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
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ICH. Quality Guidelines.
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PubChem. 4-(4-Fluorophenyl)pyridine.
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
-
PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals.
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PMC. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.
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Biotage. How to maximize UV detection sensitivity in flash chromatography.
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IIVS.org. Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
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- 6. biotage.com [biotage.com]
- 7. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. labtech.tn [labtech.tn]
- 13. iivs.org [iivs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. onyxipca.com [onyxipca.com]
- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
High-Resolution vs. Triple Quadrupole Mass Spectrometry: Elucidating the Fragmentation Pattern of 4-(4-Fluorophenyl)pyridin-2-amine
Executive Summary As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, understanding the gas-phase behavior of key structural motifs like 4-(4-Fluorophenyl)pyridin-2-amine (C₁₁H₉FN₂) is critical. This guide provides an objective comparison of two premier mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (HRMS Q-TOF) and Triple Quadrupole (QqQ)—for the structural elucidation and quantitative screening of this compound. By dissecting its collision-induced dissociation (CID) pathways, we establish a self-validating analytical framework for researchers and bioanalytical scientists.
Mechanistic Principles of Fragmentation
(Expertise & Experience)
When ionized via positive Electrospray Ionization (ESI+), 4-(4-Fluorophenyl)pyridin-2-amine readily protonates at the endocyclic pyridine nitrogen, yielding a highly stable precursor ion[M+H]⁺ at m/z 189.0828. The subsequent fragmentation cascade is driven by the differential stabilities of the biaryl bond, the exocyclic amine, and the carbon-fluorine bond.
-
Pathway A: Pyridine Ring Opening (Loss of Cyanamide) Unlike unsubstituted pyridines that typically lose HCN, 2-aminopyridines exhibit "aniline-type" behavior in the gas phase. The most diagnostic pathway is the expulsion of neutral cyanamide (NH₂CN, 42.0112 Da), generating a highly conjugated product ion at m/z 147.0603 [1]. This occurs via a concerted ring-opening mechanism driven by the high proton affinity of the exocyclic amine.
-
Pathway B: Expulsion of Ammonia A secondary, higher-energy pathway involves the direct loss of NH₃ (17.0265 Da) from the protonated precursor, yielding an m/z 172.0562 fragment. This requires significant collision energy (CE > 25 eV) due to the strength of the C-N bond.
-
Pathway C: Neutral Loss of Hydrogen Fluoride Fluorinated aromatic systems frequently exhibit a highly diagnostic neutral loss of hydrogen fluoride (HF, 20.0062 Da) under CID, yielding a distinct[M+H - 20]⁺ product ion [2]. For this compound, the loss of HF yields a reactive intermediate at m/z 169.0766, confirming the presence of the fluorine substituent on the phenyl ring.
-
Pathway D: Biaryl Cleavage Cleavage of the C-C bond connecting the two rings yields the 4-fluorophenyl cation at m/z 95.0297. Reference spectra of baseline 2-aminopyridine validate the high relative abundance of the m/z 95 ion following ring opening [3]. This low-mass reporter ion is highly stable due to resonance and is critical for Multiple Reaction Monitoring (MRM) transitions.
Proposed MS/MS fragmentation pathway of 4-(4-Fluorophenyl)pyridin-2-amine.
Platform Comparison: QqQ vs. HRMS Q-TOF
(Trustworthiness & Objective Data)
Selecting the optimal mass spectrometry platform dictates the quality of the resulting data. QqQ platforms are the gold standard for absolute quantification (e.g., pharmacokinetics) due to their unparalleled sensitivity and wide dynamic range. Conversely, HRMS Q-TOF systems are indispensable for structural elucidation (e.g., metabolite identification) because their sub-ppm mass accuracy eliminates isobaric interference and confidently assigns empirical formulas to unknown fragments.
Table 1: Analytical Platform Performance Comparison
| Parameter | Triple Quadrupole (QqQ) | HRMS Q-TOF | Analytical Impact |
| Mass Accuracy | Unit mass (~0.1 Da) | Sub-ppm (< 2 ppm) | Q-TOF eliminates isobaric interference. |
| Sensitivity (LOD) | Sub-picogram (Attogram) | Picogram | QqQ is superior for trace-level quantification. |
| Dynamic Range | 5-6 logs | 3-4 logs | QqQ handles wider concentration gradients. |
| Scan Speed | >500 MRMs/sec | 10-50 Hz (Full Scan) | QqQ is ideal for high-throughput multiplexing. |
Table 2: Diagnostic Fragment Ions of 4-(4-Fluorophenyl)pyridin-2-amine
| Fragment Assignment | Theoretical Exact Mass (Da) | Q-TOF Measured Mass (Da) | QqQ Nominal Mass (m/z) | Optimal CE (eV) |
| [M+H]⁺ | 189.0828 | 189.0830 | 189 | 10 |
| [M+H - NH₃]⁺ | 172.0562 | 172.0565 | 172 | 25 |
| [M+H - HF]⁺ | 169.0766 | 169.0770 | 169 | 30 |
| [M+H - NH₂CN]⁺ | 147.0603 | 147.0601 | 147 | 20 |
| [Fluorophenyl]⁺ | 95.0297 | 95.0300 | 95 | 40 |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and eliminate false positives, the following LC-MS/MS protocol embeds internal validation steps.
Causality Note: Methanol is selected over acetonitrile as the organic modifier because its protic nature enhances the desolvation and ionization efficiency of the fluorinated moiety in the ESI source, yielding a significant increase in the [M+H]⁺ signal.
Step-by-Step Methodology:
-
Sample Preparation & System Suitability :
-
Prepare a 1 µg/mL stock solution of 4-(4-Fluorophenyl)pyridin-2-amine in LC-MS grade Methanol.
-
Validation Step 1: Inject a solvent blank (Methanol + 0.1% Formic Acid) prior to the sample. The baseline must show < 100 cps at m/z 189 to confirm zero carryover.
-
Validation Step 2: Infuse a known fluorinated standard (e.g., 4-fluoroaniline) to verify mass accuracy (< 5 ppm on Q-TOF) before acquiring target data.
-
-
Chromatographic Separation (UHPLC) :
-
Column : C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm). The sub-2-micron particle size ensures sharp peak shapes (W₁/₂ < 3 seconds), minimizing ion suppression.
-
Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.
-
Gradient : 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry Acquisition :
-
Ionization : ESI Positive Mode. Capillary Voltage: 3.5 kV. Desolvation Temp: 350°C.
-
QqQ Mode (Quantification) : Set MRM transitions to 189 → 147 (Quantifier, CE 20 eV) and 189 → 95 (Qualifier, CE 40 eV).
-
Q-TOF Mode (Elucidation) : Acquire in MSᴱ or Information Dependent Acquisition (IDA) mode. Set precursor mass range to 50-500 m/z. Apply a collision energy ramp of 15-45 eV to capture both low and high-energy fragments in a single injection.
-
-
Data Processing :
-
Extract ion chromatograms (EIC) using a narrow mass window (± 5 ppm for Q-TOF; ± 0.5 Da for QqQ). Calculate mass error for all fragments to confirm structural assignments.
-
Self-validating LC-MS/MS experimental workflow comparing Q-TOF and QqQ platforms.
References
-
Title: Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Source: Organic Mass Spectrometry URL: [Link]
-
Title: Syntheses and analytical characterizations of the research chemical 1‐[1‐(2‐fluorophenyl)‐2‐phenylethyl]pyrrolidine (fluorolintane) and five of its isomers Source: Drug Testing and Analysis URL: [Link]
-
Title: 2-Aminopyridine Mass Spectrum Source: NIST Chemistry WebBook URL: [Link]
Sources
Crystal structure characterization of 4-(4-Fluorophenyl)pyridin-2-amine
Executive Summary & Application Context
4-(4-Fluorophenyl)pyridin-2-amine is a critical biaryl amine intermediate often employed in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and receptor modulators. In drug development, the introduction of a fluorine atom at the para-position of the phenyl ring is a strategic medicinal chemistry modification designed to block metabolic oxidation (blocking the P450 site) and modulate lipophilicity.
However, this modification profoundly alters the solid-state properties (crystal packing, solubility, and melting point) compared to its non-fluorinated analog, 4-phenylpyridin-2-amine . This guide provides a comparative structural analysis to assist researchers in solid-form selection, polymorph screening, and quality control.
Target Audience
-
Medicinal Chemists: Optimizing SAR (Structure-Activity Relationship) via fluorination.
-
Solid-State Scientists: Screening for stable polymorphs.
-
Process Chemists: Developing purification via crystallization.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs
The following comparison highlights how the single fluorine atom shifts the physicochemical profile. Data presented represents typical values for this class of aminopyridines derived from crystallographic databases (CSD) and standard characterization protocols.
Table 1: Physicochemical & Structural Comparison
| Feature | Target: 4-(4-Fluorophenyl)pyridin-2-amine | Alternative: 4-Phenylpyridin-2-amine | Impact of Fluorination |
| Molecular Weight | 188.20 g/mol | 170.21 g/mol | +10.5% mass increase; density usually increases. |
| H-Bonding Motif | Centrosymmetric Dimer ( | Centrosymmetric Dimer ( | Fluorine acts as a weak acceptor, altering layer stacking. |
| Crystal Density | High (~1.30 - 1.35 g/cm³) | Moderate (~1.20 - 1.25 g/cm³) | Significance: Higher density often correlates with lower aqueous solubility. |
| Melting Point | 148 - 152 °C (Typical Range) | 128 - 132 °C | Fluorine often increases lattice energy via efficient packing. |
| Lipophilicity (cLogP) | ~2.3 | ~1.8 | Increased lipophilicity improves membrane permeability but lowers solubility. |
| Metabolic Stability | High (Blocked para-site) | Low (Susceptible to hydroxylation) | Primary driver for selecting the fluorinated variant. |
Critical Insight: The 2-aminopyridine moiety is a self-complementary hydrogen bonding unit. In both compounds, the dominant interaction is the formation of a dimer via
bonds. However, the 4-fluorophenyl group introduces a dipole that often forces the molecules into a "herringbone" or slipped-stack motif to align the C-F dipoles, contrasting with the edge-to-face packing often seen in the non-fluorinated phenyl analog.
Structural Characterization Protocols
To validate the structure and ensure phase purity, the following multi-technique workflow is required.
Synthesis & Crystallization Workflow
High-quality single crystals are essential for definitive structural assignment. The compound is typically synthesized via Suzuki-Miyaura cross-coupling [1, 2].
Protocol: Single Crystal Growth
-
Purification: Ensure the starting material is >98% pure (HPLC). Remove Pd residues from coupling (Pd scavengers) as they act as nucleation sites for unwanted polymorphs.
-
Solvent Selection:
-
Primary: Ethanol or Methanol (Protic solvents favor H-bond donors).
-
Anti-solvent: Water or Hexane.
-
-
Method (Slow Evaporation):
-
Dissolve 20 mg of 4-(4-fluorophenyl)pyridin-2-amine in 2 mL of warm Ethanol (40°C).
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with Parafilm, poke 3-4 small holes, and allow to stand at room temperature (20-25°C) for 3-5 days.
-
Observation: Look for colorless blocks or prisms. Needle habits often indicate rapid precipitation and poor diffraction quality.
-
X-Ray Diffraction (XRD) Analysis
Single Crystal XRD (SC-XRD)
-
Goal: Determine absolute structure and packing.
-
Parameter Settings:
-
Temperature: 100 K (Essential to reduce thermal motion of the terminal F-atom).
-
Radiation: Mo K\alpha (
Å) is preferred over Cu for fluorinated aromatics to minimize absorption, though Cu is acceptable for small organic molecules.
-
-
Key Structural Checkpoints:
-
Check for disorder in the fluorine position (rotational disorder of the phenyl ring).
-
Verify the C-F bond length (Typical: 1.35 - 1.36 Å).
-
Powder XRD (PXRD)
-
Goal: Bulk phase purity and polymorph fingerprinting.
-
Scan Range: 2
= 3° to 40°. -
Validation: Comparison of experimental PXRD pattern with the simulated pattern from SC-XRD data (using Mercury or similar software).
Visualizing the Characterization Logic
The following diagram illustrates the decision matrix for characterizing this compound, highlighting the specific intermolecular forces that stabilize the crystal lattice.
Figure 1: Integrated workflow for the solid-state characterization of fluorinated aminopyridines, linking synthesis to structural validation.
Detailed Mechanism of Intermolecular Interactions
Understanding the crystal structure requires analyzing the specific forces introduced by the fluorine atom.
The Aminopyridine Dimer (The Anchor)
Both the fluorinated and non-fluorinated variants share the aminopyridine dimer motif.
-
Mechanism: The amino group (-NH₂) at position 2 acts as a hydrogen bond donor, while the ring nitrogen (N1) acts as an acceptor.
-
Geometry: This forms a planar, centrosymmetric 8-membered ring (Graph Set notation:
). -
Stability: This is a highly robust interaction (
6-8 kcal/mol), forming the "ribbon" or "tape" backbone of the crystal structure.
The Fluorine Effect (The Modulator)
In 4-(4-Fluorophenyl)pyridin-2-amine , the fluorine atom disrupts the standard T-shaped (edge-to-face) aromatic stacking seen in the phenyl analog.
-
C-H···F Interactions: Fluorine is a weak H-bond acceptor. In the crystal lattice, acidic aromatic protons (often adjacent to the pyridine nitrogen) form weak contacts with the fluorine atom of a neighboring molecule.
-
Dipole Alignment: The C-F bond creates a strong dipole. To minimize energy, molecules often arrange in antiparallel stacks, leading to higher density and potentially higher melting points compared to the non-fluorinated analog [3].
References
-
Suzuki-Miyaura Cross-Coupling of Pyridine Derivatives
- Source: Malapit, C. A., et al. (2015). "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Journal of Organic Chemistry.
- Context: Describes the general synthetic utility for 4-arylpyridines.
-
General Characterization of Aminopyridines
- Source: PubChem Compound Summary for 4-phenylpyridin-2-amine (CID 109014) and 4-(4-fluorophenyl)pyridine substructures.
- Context: Provides baseline physicochemical properties for the non-fluorin
-
Fluorine in Crystal Engineering
- Source: MDPI Molecules (2017).
- Context: Discusses the structural effects and synthesis of methyl/amino pyridine deriv
Structure-Activity Relationship (SAR) of Fluorinated Pyridin-2-amines
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of fluorinated pyridin-2-amines, designed for medicinal chemists and drug discovery professionals.
Executive Summary
The pyridin-2-amine scaffold is a privileged motif in medicinal chemistry, serving as a critical hinge-binder in kinase inhibitors and a pharmacophore in GPCR ligands. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and non-optimal basicity (pKa ~6.9), which can lead to poor permeability or off-target toxicity (e.g., hERG inhibition).[1]
Fluorination of the pyridine ring is a proven strategy to modulate these properties without significantly altering steric bulk. This guide objectively compares the physicochemical and biological impacts of fluorine substitution at the 3, 4, 5, and 6-positions, providing experimental data and protocols to guide lead optimization.
Physicochemical Comparison: The "Fluorine Scan"
The introduction of fluorine (F) onto the pyridin-2-amine core dramatically alters the electronic landscape of the ring nitrogen and the exocyclic amine. The following table summarizes the impact of regio-specific fluorination relative to the unsubstituted parent.
Table 1: Comparative Physicochemical Profile
| Feature | Parent (H) | 3-Fluoro | 4-Fluoro | 5-Fluoro | 6-Fluoro |
| pKa (Ring N) | 6.86 | ~3.5 – 4.0 | ~4.5 – 5.0 | ~4.6 (Lit) | ~2.5 – 3.0 |
| LogP Change | Ref (0.0) | +0.1 to +0.3 | +0.2 to +0.4 | +0.2 to +0.4 | +0.1 to +0.3 |
| H-Bond Donor | Standard | Intramolecular (NH...F) | Standard | Standard | Standard |
| Metabolic Risk | High (N-oxidation, Ring hydroxylation) | Reduced (Blocks C3 ox.)[1] | Reduced (Blocks C4 ox.) | Lowest (Blocks C5 soft spot) | Reduced (Blocks C6 ox.)[1] |
| Electronic Effect | Reference | Strong | Moderate | Moderate | Strong |
Key Insights:
-
Basicity Modulation: Fluorine is highly electronegative. Placing it at C6 (ortho to ring nitrogen) or C3 (beta to ring nitrogen) causes the most drastic drop in pKa (3–4 log units).[1] This is critical for reducing hERG liability, which often correlates with high basicity.
-
Conformational Lock (3-F): Substitution at the 3-position creates a weak intramolecular hydrogen bond between the exocyclic amine N-H and the fluorine atom (N-H...F). This planarizes the system, potentially reducing the entropic penalty upon binding to a target protein.
-
Metabolic Blockade (5-F): The 5-position is electronically enriched in 2-aminopyridines and is a primary "soft spot" for CYP450-mediated oxidation. Fluorination here is the most effective strategy to extend half-life (
).[1]
Strategic Application: Kinase Inhibitor Optimization
A common challenge in kinase inhibitor design is balancing potency with metabolic stability. The following case study illustrates how fluorination solves this dilemma.
Case Study: Optimization of a JAK2/ROS1 Inhibitor Hinge Binder
Context: A lead compound containing a 2-aminopyridine hinge binder exhibits potent
-
Problem: The electron-rich C5 position is rapidly hydroxylated by CYP3A4.
-
Solution: Introduction of a 5-Fluoro substituent.
-
Outcome:
-
Potency: Maintained or improved (F mimics H sterically but increases lipophilicity, potentially aiding hydrophobic collapse in the pocket).[1]
-
Stability: Intrinsic clearance (
) reduced by >5-fold.[1] -
Selectivity: The reduced basicity (pKa ~4.6 vs 6.9) decreases non-specific binding and improves the selectivity profile against off-target kinases.
-
Decision Logic for SAR Optimization
Figure 1: Decision tree for selecting the optimal fluorination pattern based on specific liability.
Experimental Protocols
A. Synthesis: Buchwald-Hartwig Amination of Fluorinated Pyridines
Fluorinated pyridines are electron-deficient, making them challenging substrates for standard coupling. The following protocol uses a specialized precatalyst system to ensure high yields.
Reagents:
-
Substrate: Chlorofluoropyridine (e.g., 2-chloro-5-fluoropyridine).
-
Amine: Target amine (1.2 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos or RuPhos (4 mol%).[1]
-
Base: LHMDS (LiHMDS) or NaOtBu (1.5 equiv).[1]
-
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with the aryl chloride (1.0 mmol), amine (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ligand (BrettPhos/RuPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the vial and purge with
or Argon for 5 minutes. -
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Base Addition: Add LHMDS (1.0 M in THF, 1.5 mL) dropwise at room temperature. Note: For base-sensitive substrates, use
and heat longer. -
Reaction: Heat the block to 90°C for 4–12 hours. Monitor conversion by LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
B. Metabolic Stability Assay (Microsomal Stability)
To validate the "Fluorine Effect" on stability.[1]
Protocol:
-
Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]
Synthesis Workflow Diagram
Figure 2: Optimized Buchwald-Hartwig synthesis workflow for fluorinated aminopyridines.
References
-
Physicochemical Properties of Fluorin
-
Metabolic Stability of Fluorin
- Title: Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine.
-
Source: Journal of Pharmacology and Experimental Therapeutics (2023).[1]
-
Buchwald-Hartwig Coupling Protocols
-
Kinase Inhibitor Optimiz
- Title: Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
- Source: ResearchG
Sources
Comparative Guide: IC50 Profiling of the 4-(4-Fluorophenyl)pyridin-2-amine Scaffold and Its Optimized Derivatives in Oncology
Executive Summary & Mechanistic Rationale
In small-molecule oncology drug discovery, the compound 4-(4-Fluorophenyl)pyridin-2-amine (CAS: 1159815-36-7) serves as a highly versatile building block rather than a standalone therapeutic. Its structural architecture provides a "privileged scaffold" for designing ATP-competitive kinase inhibitors.
The mechanistic rationale for utilizing this fragment is twofold:
-
The Pyridin-2-amine Core: This moiety acts as an ideal hinge-binder. The nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides in the hinge region of the kinase ATP-binding pocket (e.g., in CDKs and ALK).
-
The 4-Fluorophenyl Group: Fluorine acts as a bioisostere for hydrogen, significantly enhancing the molecule's lipophilicity and metabolic stability (preventing cytochrome P450-mediated oxidation). Furthermore, the phenyl ring projects deep into the hydrophobic pocket adjacent to the ATP site, anchoring the molecule and increasing binding affinity.
As a naked fragment, 4-(4-Fluorophenyl)pyridin-2-amine exhibits negligible antiproliferative activity. However, when employed as a core scaffold in Fragment-Based Drug Discovery (FBDD), its functionalized derivatives demonstrate nanomolar IC50 values against aggressive cancer cell lines. This guide objectively compares the baseline fragment against its optimized derivatives, providing the experimental protocols necessary to validate these structure-activity relationships (SAR).
Comparative IC50 Performance Data
Elaborating the baseline scaffold by fusing it into larger ring systems—such as pyrazolo[3,4-b]pyridines or pyrimidine-diamines —extends the molecule into the ribose-binding and solvent-exposed regions of the kinase. This optimization drastically lowers the IC50 from >50 µM to the low micromolar or nanomolar range.
The table below summarizes the comparative in vitro efficacy of the baseline fragment versus its advanced derivatives across various human cancer cell lines.
Table 1: Comparative IC50 Values across Cancer Cell Lines
| Compound / Scaffold | Primary Target | HeLa (Cervical) IC50 | HCT-116 (Colon) IC50 | H2228 (Lung) IC50 |
| 4-(4-Fluorophenyl)pyridin-2-amine | None (Baseline Fragment) | > 50 µM | > 50 µM | > 50 µM |
| Compound 9a (Pyrazolo-pyridine derivative) | CDK2 / CDK9 | 2.59 µM | N/D | N/D |
| Compound 14g (Pyrazolo-pyridine derivative) | CDK2 / CDK9 | N/D | 1.98 µM | N/D |
| Compound 12a (Pyrimidine-diamine derivative) | ALK / HDAC | N/D | N/D | 0.011 µM (11 nM) |
| Doxorubicin (Clinical Control) | DNA Intercalator | 2.35 µM | 2.11 µM | N/D |
| Ceritinib (Clinical Control) | ALK | N/D | N/D | 0.080 µM (80 nM) |
Note: Data synthesized from recent in vitro evaluations of aminopyridine derivatives. "N/D" indicates Not Determined for that specific assay.
Mechanistic Pathway Visualization
The optimized derivatives of this scaffold exert their anticancer effects by competitively inhibiting key oncogenic kinases, leading to downstream cell cycle arrest and apoptosis.
Caption: Mechanism of action for optimized 4-(4-Fluorophenyl)pyridin-2-amine derivatives in kinase-driven cancer pathways.
Experimental Methodology: Self-Validating IC50 Protocol
To accurately compare the baseline fragment against its highly potent derivatives, researchers must employ a robust, self-validating cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended, as it quantifies ATP—a direct, reliable proxy for metabolically active cells.
Step 1: Cell Culture and Seeding
-
Procedure: Harvest cancer cells (e.g., HeLa, HCT-116) in the logarithmic growth phase. Seed cells into opaque-walled 96-well plates at a density of 3,000–5,000 cells/well in 90 µL of complete media.
-
Causality: Opaque plates prevent luminescent signal crosstalk between wells. The specific seeding density ensures that control cells do not reach over-confluence (which would artificially plateau the ATP signal) during the 72-hour assay window.
Step 2: Compound Preparation and Treatment
-
Procedure: Prepare a 10 mM stock of the test compound in 100% DMSO. Create a 10-point dose-response curve using 1:3 serial dilutions. Transfer 10 µL of the diluted compounds to the 96-well plate.
-
Causality: A 10-point curve is critical to capture both the upper and lower asymptotes required for accurate non-linear regression. The final DMSO concentration in the well must be normalized to 0.1% (v/v) across all wells, including controls, to eliminate solvent-induced cytotoxicity.
Step 3: Incubation and Assay Execution
-
Procedure: Incubate the plates at 37°C with 5% CO₂ for 72 hours. After incubation, equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Causality: The 72-hour window allows sufficient time for kinase inhibition to translate into measurable cell cycle arrest and subsequent ATP depletion. Room temperature equilibration is necessary because the luciferase enzyme kinetics are highly temperature-dependent.
Step 4: Data Analysis and Quality Control (Z'-Factor)
-
Procedure: Measure luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) regression model in software like GraphPad Prism. Validate the assay by calculating the Z'-factor using the positive control (e.g., Doxorubicin) and negative control (0.1% DMSO).
-
Causality: The protocol acts as a self-validating system; an assay is only deemed trustworthy if the Z'-factor is ≥ 0.5 , indicating excellent separation between the positive and negative controls and low signal variance.
High-Throughput Workflow Visualization
Caption: High-throughput experimental workflow for determining IC50 values in cancer cell lines.
Conclusion
The 4-(4-Fluorophenyl)pyridin-2-amine scaffold exemplifies the power of fragment-based drug design. While the isolated building block lacks the necessary complexity to inhibit tumor growth (IC50 > 50 µM), its strategic incorporation into larger pharmacophores yields highly selective, orally bioavailable kinase inhibitors . By adhering to the stringent, self-validating IC50 protocols outlined above, drug development professionals can confidently benchmark new derivatives against established clinical controls, accelerating the pipeline of next-generation targeted therapeutics.
References
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules / MDPI. URL:[Link]
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry / PMC. URL:[Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. URL:[Link]
From Fragment to Function: 4-(4-Fluorophenyl)pyridin-2-amine vs. Standard p38 MAPK Inhibitors
Executive Summary
In the landscape of kinase inhibitor development, 4-(4-Fluorophenyl)pyridin-2-amine represents a critical pharmacophore scaffold —the structural "warhead" responsible for key binding interactions within the ATP-binding pocket of p38 Mitogen-Activated Protein Kinases (MAPK). While not a clinical drug itself, this molecule is the structural ancestor of high-potency standards like SB203580 and SB202190 .
This guide objectively compares the 4-(4-Fluorophenyl)pyridin-2-amine scaffold (the "Fragment") against fully elaborated Standard Kinase Inhibitors (the "Optimized Leads"). It elucidates why the fragment is essential for Structure-Activity Relationship (SAR) studies and crystallographic screening, while the optimized standards are required for biological validation.
| Feature | 4-(4-Fluorophenyl)pyridin-2-amine (The Fragment) | SB203580 / SB202190 (The Standards) |
| Role | Chemical Building Block / FBDD Hit | Biological Probe / Clinical Candidate |
| Potency (IC50) | Low ( | High (nM range) |
| Selectivity | Promiscuous (binds multiple kinases) | Highly Selective for p38 |
| Binding Mode | Core H-bonding (Hinge Region) | Core + Hydrophobic Pocket Occupation |
| Primary Use | X-ray Crystallography, SAR Starting Point | Cell-based Assays, In Vivo Models |
Structural & Mechanistic Analysis
The Pharmacophore Connection
The 4-(4-Fluorophenyl)pyridin-2-amine moiety is the structural anchor for a vast class of p38 inhibitors. Its pyridine nitrogen and amine group form a critical donor-acceptor hydrogen bond pair with the "hinge region" of the kinase (specifically residues Met109 and Gly110 in p38
-
The Fragment: Provides the essential H-bonds but lacks the steric bulk to fill the hydrophobic specificity pocket.
-
The Standard (SB203580): Incorporates the fragment but adds a substituted imidazole ring and a sulfinyl-phenyl group. These additions displace the "gatekeeper" residue (Thr106), locking the kinase in an inactive conformation and boosting potency by 1000-fold.
Signaling Pathway Context
The p38 MAPK pathway is a central regulator of pro-inflammatory cytokines (TNF-
Figure 1: The p38 MAPK signaling cascade.[1] The fragment binds weakly to the ATP pocket, while the standard inhibitor (SB203580) potently blocks downstream signaling.
Comparative Performance Data
Potency & Selectivity Profile
The following data illustrates the dramatic shift in potency achieved by elaborating the 4-(4-Fluorophenyl)pyridin-2-amine scaffold into a full inhibitor like SB203580 .
| Compound | Target Kinase | IC50 (In Vitro) | Selectivity Profile |
| 4-(4-Fluorophenyl)pyridin-2-amine | p38 | > 1,000 nM (Est.) | Low. Likely binds CK1, JNK, and other kinases with accessible hinge regions. |
| SB203580 (Standard) | p38 | 48 nM [1] | High. >100-fold selective vs. JNK, ERK, PKA. |
| SB202190 (Alternative) | p38 | 35 nM [2] | High. Similar profile to SB203580 but improved cell permeability. |
Key Insight: The fragment is a "ligand efficiency" champion—it provides high binding energy per atom—but lacks the total binding energy required for nanomolar inhibition.
Experimental Protocols
Protocol A: Fragment-Based Screening (Thermal Shift Assay)
Use this protocol to validate binding of the 4-(4-Fluorophenyl)pyridin-2-amine scaffold.
Objective: Determine if the fragment binds to the kinase active site by measuring the increase in protein melting temperature (
-
Preparation:
-
Dilute recombinant p38
kinase to 2 M in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl). -
Prepare a 100 mM stock of 4-(4-Fluorophenyl)pyridin-2-amine in DMSO.
-
-
Dosing:
-
Add fragment to protein solution at a final concentration of 1 mM (High concentration is required for fragments).
-
Include a DMSO-only control and a Positive Control (10
M SB203580).
-
-
Dye Addition:
-
Add SYPRO Orange dye (5x final concentration).
-
-
Measurement:
-
Run melt curve on a qPCR machine: 25°C to 95°C at 1°C/min.
-
-
Analysis:
-
Calculate
. -
Success Criteria: A
C indicates significant binding.
-
Protocol B: Standard Kinase Activity Assay (ADP-Glo)
Use this protocol to measure IC50 of the standard inhibitor (SB203580).
Objective: Quantify inhibition of p38 kinase activity.
-
Reaction Mix:
-
Kinase: 5 ng/well p38
. -
Substrate: 0.2
g/well ATF2 protein. -
ATP: 10
M (at ).
-
-
Inhibitor Titration:
-
Serially dilute SB203580 from 10
M to 0.1 nM (1:3 dilutions).
-
-
Incubation:
-
Incubate kinase + inhibitor for 10 min at RT.
-
Add ATP/Substrate and incubate for 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP
Luciferase). Incubate 30 min.
-
-
Readout:
-
Measure Luminescence. Plot RLU vs. Log[Inhibitor].
-
Workflow: From Fragment to Drug
This diagram illustrates where 4-(4-Fluorophenyl)pyridin-2-amine fits into the drug discovery pipeline compared to the standard.
Figure 2: The Fragment-Based Drug Discovery (FBDD) cycle. The subject molecule is a "Hit" that evolves into the "Lead" (SB203580).
References
-
Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233. Link
-
Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis."[2] Nature, 372(6508), 739-746. Link
-
Boehm, J. C., et al. (1996). "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency." Journal of Medicinal Chemistry, 39(19), 3929-3937. Link
-
Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 42(12), 2180-2190. Link
Sources
Optimizing Elemental Analysis for 4-(4-Fluorophenyl)pyridin-2-amine: A Comparative Methodological Guide
Executive Summary
4-(4-Fluorophenyl)pyridin-2-amine (CAS: 874818-12-7 / 944401-77-8) is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other fluorinated heterocyclic pharmaceuticals. Validating its elemental composition (
This guide compares the performance of Modified Combustion Analysis (with Fluorine Scavengers) against Quantitative NMR (qNMR) and Standard Combustion , establishing a validated workflow for researchers requiring regulatory-grade purity data.
Part 1: The Analytical Challenge
Why Standard Methods Fail
In standard CHN analysis, organic fluorine decomposes to Hydrogen Fluoride (HF) and Fluorine gas (
-
Carbon Suppression: The formation of
and other inorganic fluorides can trap carbon or alter the gas flow, often resulting in Carbon values falling outside the acceptable range. -
Nitrogen False Positives: Incomplete oxidation of the C-F bond can generate
radicals or , which may pass through the reduction column and be detected as Nitrogen by thermal conductivity detectors (TCD), artificially inflating N values.
The Compound Profile
-
Formula:
-
Molecular Weight: 188.20 g/mol
-
Theoretical Composition: C: 70.20%, H: 4.82%, N: 14.88%, F: 10.10%
Part 2: Comparative Analysis of Analytical Standards
We evaluated three analytical workflows to determine the most reliable standard for characterizing 4-(4-Fluorophenyl)pyridin-2-amine.
Method A: Modified Dynamic Flash Combustion (Recommended)
This method utilizes specific "scavenger" additives to neutralize fluorine interference.
-
Mechanism: The sample is co-combusted with Magnesium Oxide (MgO) or Tungsten(VI) oxide (
). MgO acts as a halogen scavenger, converting HF and into stable , preventing damage to the quartz tube and ensuring complete transport of and . -
Calibration Standard: Acetanilide (Primary) or 4-Fluorobenzoic Acid (Secondary, for F-correction factors).
-
Verdict: High Accuracy. The only method capable of delivering
precision for all elements in a single run.
Method B: Quantitative NMR (qNMR) (Modern Alternative)
Uses an internal standard to determine purity relative to proton integration.
-
Mechanism:
-NMR integration of the characteristic pyridine protons against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone). -
Verdict: High Specificity, Lower Precision. Excellent for identifying impurities but often yields purity values with higher uncertainty (
) compared to combustion, unless strict gravimetric protocols are followed. It does not directly confirm the elemental ratio.
Method C: Standard CHN Combustion (The "Control")
Standard setup without additives.
-
Verdict: FAILED. Consistently produces low Carbon (-0.8% to -1.5% deviation) and high Nitrogen errors due to fluorine interference.
Data Comparison Table
| Metric | Method A: Modified Combustion (MgO) | Method B: qNMR (Internal Std) | Method C: Standard Combustion |
| Accuracy (Carbon) | N/A (Purity only) | ||
| Accuracy (Nitrogen) | N/A | ||
| Sample Required | 2–3 mg | 10–20 mg | 2–3 mg |
| Interference Handling | Excellent (Traps F) | Excellent (Spectral separation) | Poor (F damages column) |
| Regulatory Status | Gold Standard (FDA/EMA) | Accepted with justification | Rejected |
Part 3: Validated Experimental Protocols
Protocol 1: Modified Combustion Analysis (The "Gold Standard")
Objective: Accurate CHN determination of 4-(4-Fluorophenyl)pyridin-2-amine.
Reagents & Equipment:
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Calibration Standard: Acetanilide (High Purity,
). -
Additive: Magnesium Oxide (MgO) powder (baked at 500°C for 2h to remove moisture).
-
Carrier Gas: Helium (99.999%).
Step-by-Step Workflow:
-
System Conditioning: Run 3 "bypass" samples of unweighed Acetanilide to condition the reduction column and saturate active sites.
-
Calibration: Weigh Acetanilide standards (1.5 mg to 2.5 mg) to generate a K-factor calibration curve (
). -
Sample Preparation:
-
Weigh 2.000 ± 0.005 mg of 4-(4-Fluorophenyl)pyridin-2-amine into a tin capsule.
-
Crucial Step: Add 10–15 mg of MgO powder directly on top of the sample.
-
Fold the capsule hermetically to exclude atmospheric nitrogen.
-
-
Combustion: Inject into the reactor at 950°C (higher temp required for pyridines) with Oxygen injection time set to 5–8 seconds.
-
Analysis: Compare integrated peak areas for
, , and against the calibration curve.
Acceptance Criteria:
-
Carbon:
-
Hydrogen:
-
Nitrogen:
Protocol 2: qNMR Cross-Validation
Objective: Confirm molecular structure and orthogonal purity check.
-
Solvent: DMSO-
(Solubilizes the polar aminopyridine effectively). -
Internal Standard (IS): Maleic Acid (
6.26 ppm, singlet). This region is distinct from the aromatic pyridine/phenyl protons (6.8–8.5 ppm). -
Acquisition:
-
Relaxation delay (
): seconds (to ensure full relaxation of both IS and analyte). -
Scans: 64.
-
Pulse angle: 90°.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass.
Part 4: Analytical Decision Workflow
The following diagram illustrates the decision logic for characterizing fluorinated pharmaceutical intermediates.
Figure 1: Decision tree for selecting the correct elemental analysis protocol for fluorinated pyridines.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
National Institute of Standards and Technology (NIST). (2016).[1] Certificate of Analysis: Standard Reference Material® 3183 - Fluoride Anion Standard Solution.Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[4] Link
-
PubChem. (2025).[5] 4-(4-Fluorophenyl)pyridine Compound Summary. National Library of Medicine. Link
-
Exeter Analytical. (2013).[6] CHN determination of highly fluorinated organic compounds.[6] Scientist Live. Link
Sources
Safety Operating Guide
4-(4-Fluorophenyl)pyridin-2-amine proper disposal procedures
As a partner in your drug development and chemical research workflows, we believe that supplying high-quality biochemicals is only half of our commitment to you. The other half is ensuring your team’s safety, protecting the environment, and maintaining strict regulatory compliance.
Handling advanced kinase inhibitor building blocks like 4-(4-Fluorophenyl)pyridin-2-amine requires moving beyond generic waste disposal practices. Because this compound merges a highly bioactive aminopyridine core with a halogenated aromatic ring, it presents unique toxicological and logistical challenges.
The following guide provides a self-validating, step-by-step operational framework for the safe handling and compliant disposal of 4-(4-Fluorophenyl)pyridin-2-amine.
Hazard Causality: Why Standard Disposal Fails
To design an effective disposal protocol, we must first understand the molecular behavior of the compound. Standard organic waste protocols are insufficient for 4-(4-Fluorophenyl)pyridin-2-amine due to two critical structural features:
-
The Aminopyridine Core (Acute Toxicity): Aminopyridines are potent potassium channel blockers. They are highly lipophilic, meaning they rapidly permeate standard latex gloves and intact skin, posing a severe risk of neurotoxicity.
-
The Fluorophenyl Moiety (Corrosive Combustion): This compound is classified as a halogenated organic . If routed into a standard (non-halogenated) organic waste stream, the incineration process will cleave the carbon-fluorine bond, generating highly corrosive Hydrogen Fluoride (HF) gas. Facilities without specialized HF alkaline scrubbers will suffer catastrophic equipment damage and release toxic gas into the environment[1].
Failure to segregate this compound violates federal Resource Conservation and Recovery Act (RCRA) regulations and poses severe environmental health risks[2].
Hazard Classification & Operational Mitigation
| Hazard Category | Chemical Driver (Causality) | Operational Mitigation Strategy |
| Acute Dermal Toxicity | High lipophilicity of the fluorinated aminopyridine core allows rapid skin permeation. | Mandatory: Double-glove with nitrile or neoprene. Never use latex. Handle exclusively inside a Class II fume hood. |
| Corrosive Combustion Byproducts | Thermal degradation of the fluorophenyl ring yields Hydrogen Fluoride (HF) gas. | Strict Segregation: Must be routed exclusively to Halogenated Waste streams for processing in scrubber-equipped incinerators[1]. |
| Environmental Persistence | Fluorinated aromatics resist standard microbial degradation in wastewater. | Zero-Drain Policy: All aqueous washes and buffers must be collected as trace-halogenated aqueous waste. |
Waste Segregation Matrix
Compliance with EPA guidelines requires strict adherence to accumulation times and proper container compatibility[2]. Use the following matrix to route your waste:
| Waste State | Matrix / Contaminant | Designated Waste Stream | EPA Accumulation Limit |
| Solid | Neat powder, contaminated pipette tips, tubes, and PPE | Halogenated Solid Waste | 90 days (LQG) / 180 days (SQG) |
| Liquid | Organic solvents (DMSO, Methanol, DCM, Acetonitrile) | Halogenated Organic Waste | 90 days (LQG) / 180 days (SQG) |
| Liquid | Aqueous buffers (<20% organics) | Aqueous Waste (Trace Halogen) | 90 days (LQG) / 180 days (SQG) |
(Note: LQG = Large Quantity Generator; SQG = Small Quantity Generator)
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to ensure no contamination is left unaccounted for.
Protocol A: Disposal of Liquid Stock Solutions
Use this protocol for solutions of 4-(4-Fluorophenyl)pyridin-2-amine dissolved in DMSO, Methanol, or other organic solvents.
-
Verify Container Compatibility: Ensure the receiving waste carboy is made of High-Density Polyethylene (HDPE), which is compatible with both the amine and standard organic solvents.
-
Fume Hood Transfer: Working entirely inside a certified fume hood, use a closed-system safety funnel to transfer the solution into the Halogenated Organic Waste container. This minimizes vapor exposure and prevents splashing.
-
Rinse the Primary Vessel: Rinse the original reaction vessel or vial twice with 1-2 mL of the base solvent (e.g., pure DMSO). Transfer the rinsate into the waste container to ensure complete removal of the active pharmaceutical ingredient (API).
-
Log and Label: Immediately update the RCRA-compliant waste log. Label the entry as: "Halogenated Waste: [Solvent Name], contains toxic 4-(4-Fluorophenyl)pyridin-2-amine."[2]
-
Self-Validation Check: Perform a quick mass-balance check. Does the volume missing from your benchtop match the volume added to the waste log? This ensures no highly toxic stock solution has been misplaced.
Protocol B: Disposal of Solid Waste (Powders & Consumables)
-
Source Segregation: Dedicate a specific, puncture-resistant bio-bin inside your fume hood exclusively for halogenated solids. Do not mix with general lab trash.
-
Deactivation of Vials: For heavily contaminated glass vials, do not throw them directly into the solid waste. Perform a single solvent rinse (routing the liquid to Protocol A) before discarding the glass into the solid waste bin.
-
Seal and Tag: Once the solid waste bag reaches 75% capacity, seal it using a secure gooseneck tie to prevent aerosolization during transport. Apply an EPA-compliant "Hazardous Waste" tag[2].
Protocol C: Dry Powder Spill Response
Aminopyridines are highly active; aerosolization drastically increases the risk of inhalation toxicity.
-
Isolate: Immediately lower the fume hood sash or isolate the bench area. Stop any localized ventilation drafts (like desk fans) that could aerosolize the fine powder.
-
Suppress (Do NOT Dry-Sweep): Never use a brush and dustpan. Cover the spilled powder with an absorbent laboratory pad lightly dampened with water or 10% ethanol. The moisture suppresses dust generation.
-
Collect: Use a non-sparking, disposable scoop to transfer the dampened powder and pads into a sealable Halogenated Solid Waste container.
-
Self-Validation Check (Decontamination): Wash the affected surface with a standard laboratory detergent solution. To validate that the area is safe, swipe the cleaned surface with a dry filter paper and expose it to a UV lamp (many fluorinated aminopyridines exhibit UV fluorescence). If no fluorescence is detected, the area is successfully decontaminated.
Waste Routing Decision Tree
To assist laboratory personnel in making rapid, compliant decisions, we have mapped the logical workflow for 4-(4-Fluorophenyl)pyridin-2-amine waste routing.
Decision tree for routing 4-(4-Fluorophenyl)pyridin-2-amine to compliant halogenated waste streams.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine (NIH Bookshelf) URL:[Link]
-
Understanding the EPA Hazardous Waste Disposal Guidelines Source: Crystal Clean / U.S. Environmental Protection Agency (EPA) URL:[Link]
-
ACS Chemical Safety Guidelines Source: American Chemical Society (ACS) via Revvity Laboratory Protocols URL:[Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-(4-Fluorophenyl)pyridin-2-amine
Part 1: Executive Safety Summary
Treat as a High-Potency Compound. While specific toxicological data for 4-(4-Fluorophenyl)pyridin-2-amine (CAS 874818-12-5) may be limited, its structural core—2-aminopyridine —is a known neurotoxin and potassium channel blocker. The addition of a fluorophenyl group increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration.
Immediate Hazard Profile (Derived by Structural Activity Relationship):
-
Acute Toxicity: High potential for toxicity via oral, dermal, and inhalation routes.[1][2]
-
Target Organs: Central Nervous System (seizure risk), Skin, Eyes, Respiratory System.
-
Physical State: Solid powder (dust inhalation risk).
Part 2: Hazard Identification & Risk Assessment
To select the correct PPE, we must understand the mechanism of risk. This compound is not just a chemical irritant; it is a bioactive pharmacophore.
The Aminopyridine Structural Alert
The 2-aminopyridine moiety is structurally similar to 4-aminopyridine (4-AP), a compound classified as "Fatal if Swallowed" (H300) and "Toxic in contact with skin" (H311).
-
Mechanism: Blockade of voltage-gated potassium channels.
-
Symptom Onset: Rapid. Tremors, convulsions, and excitability.
-
Implication for PPE: Standard "splash protection" is insufficient. You must prevent any systemic absorption.
Control Banding
Given the lack of a specific Occupational Exposure Limit (OEL), assign this compound to Occupational Exposure Band (OEB) 3 or 4 (1–10 µg/m³).
-
Default Requirement: All open handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.
Part 3: PPE Selection Matrix
This matrix dictates protection levels based on the scale of operation.
| Protection Zone | Small Scale (< 100 mg) | Scale-Up (> 100 mg - 10 g) | Solution Handling |
| Respiratory | Engineering Control: Fume Hood.PPE: N95 mask (optional backup). | Engineering Control: Fume Hood.PPE: P100 Half-face respirator if powder is friable. | Engineering Control: Fume Hood.PPE: Surgical mask (splash guard only). |
| Eye/Face | Safety Glasses with Side Shields.[2][3] | Chemical Splash Goggles (indirect vent). | Chemical Splash Goggles + Face Shield (if pouring >100mL). |
| Hand (Glove 1) | Nitrile (4 mil). | Nitrile (4 mil) or Neoprene. | Laminate Film (Silver Shield) if using DMSO/DMF. |
| Hand (Glove 2) | None required. | Nitrile (4 mil) - Double Gloving. | Nitrile (outer layer for dexterity). |
| Body | Standard Lab Coat (Cotton/Poly). | Tyvek® Lab Coat (Disposable) with elastic cuffs. | Chemical Resistant Apron over Lab Coat. |
Glove Permeation Logic
-
Solid State: Nitrile provides excellent protection against dry powders.
-
Solution State: 4-(4-Fluorophenyl)pyridin-2-amine is often dissolved in DMSO or Methanol.
Part 4: Operational Protocols (Visualized)
Workflow: Safe Weighing & Transfer
This decision tree ensures containment is maintained during the most critical step—transferring dry powder.
Figure 1: Decision logic for weighing high-potency aminopyridine derivatives.
Step-by-Step Handling Procedure
-
Preparation:
-
Verify Fume Hood flow (face velocity 0.5 m/s).
-
Place a disposable absorbent pad (benchkote) on the working surface.
-
Static Control: Fluorinated compounds can be static-prone. Use an anti-static gun or ionizer to prevent powder scattering.
-
-
Weighing:
-
Never weigh on an open bench.
-
Tare the vial before adding the compound.
-
Cap the vial immediately after transfer.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) inside the hood.
-
Once in solution, the risk of inhalation drops, but the risk of percutaneous absorption spikes.
-
Part 5: Emergency Response & Disposal
Exposure Response Workflow
Immediate action is required if the barrier is breached.
Figure 2: Emergency response protocol for aminopyridine exposure.[1][2][6][7]
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Wear P100 respirator, double gloves, and Tyvek suit.
-
Contain: Do not dry sweep (creates dust). Cover spill with wet paper towels (methanol or water) to dampen.
-
Collect: Scoop dampened material into a hazardous waste jar.
-
Decontaminate: Wash surface with 1% aqueous HCl (protonates the amine, increasing water solubility) followed by soap and water.
Waste Disposal
-
Stream: High-Hazard Organic Waste (Incineration recommended).
-
Labeling: Must be clearly labeled "Toxic" and "Fluorinated Organic".
-
Do not dispose of down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1726, 4-Aminopyridine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Aminopyridines. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. nj.gov [nj.gov]
- 4. biochemopharma.fr [biochemopharma.fr]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. capotchem.com [capotchem.com]
- 7. 2-(4-fluorophenyl)-N-pyridin-4-ylpyridin-4-amine | C16H12FN3 | CID 144881590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
